Product packaging for Neoxaline(Cat. No.:CAS No. 71812-10-7)

Neoxaline

Número de catálogo: B1678187
Número CAS: 71812-10-7
Peso molecular: 435.5 g/mol
Clave InChI: HHLNXXASUKFCCX-LICLKQGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Neoxaline has been reported in Aspergillus with data available.
alkaloid isolated from fermentation broth of Aspergillus japonicus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N5O4 B1678187 Neoxaline CAS No. 71812-10-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLNXXASUKFCCX-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893992
Record name Neoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71812-10-7
Record name Neoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Neoxaline's Mechanism of Action in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid, is a potent anti-proliferative agent that induces cell cycle arrest at the G2/M phase. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cell cycle arrest. The primary mechanism of action is the inhibition of tubulin polymerization, leading to a cascade of events that culminate in mitotic arrest. This document details the signaling pathways involved, presents quantitative data on its effects, and provides comprehensive experimental protocols for its study.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound and its analog, oxaline, exert their anti-mitotic effects by directly targeting tubulin, the fundamental protein component of microtubules.[1][2][3] Microtubules are dynamic polymers essential for the formation and function of the mitotic spindle, which is responsible for chromosome segregation during cell division.

By inhibiting the polymerization of tubulin, this compound disrupts the formation of microtubules.[1][2][3] This interference with microtubule dynamics triggers the spindle assembly checkpoint, preventing the cell from progressing from metaphase to anaphase and resulting in an arrest in the M phase of the cell cycle.[1]

Biochemical assays have demonstrated that this compound's activity is mediated through its interaction with the colchicine-binding site on tubulin.[1][2][3] This competitive binding prevents the incorporation of tubulin dimers into growing microtubule polymers.

Signaling Pathway of this compound-Induced M-Phase Arrest

The inhibition of tubulin polymerization by this compound initiates a signaling cascade that leads to M-phase arrest. A key event in this pathway is the modulation of the Cyclin B1/CDK1 complex, also known as the M-phase promoting factor (MPF). The activity of this complex is crucial for entry into and progression through mitosis. In this compound-treated cells, the disruption of the mitotic spindle leads to a sustained activation of the spindle assembly checkpoint, which in turn prevents the degradation of Cyclin B1. However, the arrest is characterized by a decrease in the phosphorylation of Cdc2 (CDK1), indicating a block in the completion of mitosis.[1] While the direct role of p53 and its downstream effector p21 in this compound-induced arrest has not been explicitly elucidated, microtubule-depolymerizing agents can induce a p53-independent upregulation of p21, which may contribute to G2/M arrest.[4][5]

Neoxaline_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC CDK1_p Decreased Cdc2 (CDK1) Phosphorylation Spindle->CDK1_p Cdc20 Cdc20 SAC->Cdc20 Inhibits Arrest M-Phase Arrest SAC->Arrest APC_C APC/C Cdc20->APC_C CyclinB1 Cyclin B1 Degradation APC_C->CyclinB1 CDK1_p->Arrest

Caption: this compound Signaling Pathway to M-Phase Arrest.

Quantitative Data

The anti-proliferative and cell cycle arrest effects of this compound and its analog oxaline have been quantified in human T-cell leukemia Jurkat cells.

Table 1: Anti-proliferative Activity
CompoundCell LineAssayIC₅₀Citation
This compoundJurkatMTT43.7 µM[2]
OxalineJurkatMTT8.7 µM[2]
ColchicineJurkatMTT6.8 nM[2]
Table 2: Induction of G2/M Phase Arrest in Jurkat Cells (20-hour treatment)
CompoundConcentration% of Cells in G2/M PhaseCitation
Control-13.1%[2]
This compound70 µM28.5%[2]
This compound140 µM44.5%[2]
This compound200 µM54.1%[2]
Oxaline20 µM39.8%[2]
Oxaline35 µM54.7%[2]
Oxaline70 µM69.8%[2]
Table 3: Time-Dependent G2/M Arrest in Jurkat Cells
Compound (Concentration)Time (hours)% of Cells in G2/M PhaseCitation
This compound (140 µM)011.2%[2]
516.5%[2]
1028.6%[2]
1540.2%[2]
2045.1%[2]
3033.7%[2]
4019.8%[2]
Oxaline (70 µM)011.2%[2]
528.9%[2]
1050.1%[2]
1565.3%[2]
2069.5%[2]
3048.2%[2]
4025.6%[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Jurkat cells treated with this compound using propidium iodide (PI) staining.[6][7][8][9]

Cell_Cycle_Workflow start Start: Jurkat Cell Culture treat Treat cells with this compound (e.g., 70-200 µM for 20h) start->treat harvest Harvest cells by centrifugation (1,200 rpm, 5 min) treat->harvest wash_pbs Wash with ice-cold PBS harvest->wash_pbs fix Fix cells in cold 70% ethanol (dropwise while vortexing, >30 min at 4°C) wash_pbs->fix wash_fix Wash out ethanol with PBS (2,000 rpm, 5 min, 2x) fix->wash_fix rnase Resuspend in PBS with RNase A (100 µg/mL, 5-30 min at RT) wash_fix->rnase pi_stain Add Propidium Iodide (50 µg/mL final concentration) rnase->pi_stain incubate Incubate in the dark (15-30 min at RT) pi_stain->incubate acquire Acquire data on flow cytometer (Linear scale for PI, collect Area vs. Width) incubate->acquire analyze Analyze DNA content histogram (Gate on single cells, model cell cycle phases) acquire->analyze end End: Quantify cell populations analyze->end

Caption: Experimental Workflow for Cell Cycle Analysis.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration.

  • Harvesting: Transfer cells to centrifuge tubes and pellet by centrifugation at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours for fixation. Cells can be stored at 4°C for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2/M peaks. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][11][12]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in optical density.[1][13][14][15]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound, colchicine (positive control), paclitaxel (stabilizing control)

  • 96-well, half-area, clear-bottom plate

  • Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents and tubulin on ice.

  • Reaction Mixture: Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and purified tubulin (to a final concentration of 3 mg/mL).

  • Compound Addition: Add this compound or control compounds at various concentrations to the designated wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds to initiate polymerization.

  • Measurement: Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase in the presence of this compound, compared to the vehicle control, indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value for inhibition if desired.[16][17][18]

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network in adherent cells like NIH/3T3.[19][20][21][22]

Materials:

  • NIH/3T3 cells

  • DMEM with 10% calf serum

  • Glass coverslips

  • This compound

  • PBS

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentration for an appropriate time.

  • Fixation: Wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (if using paraformaldehyde): Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Visualization: Wash with PBS and mount the coverslips onto glass slides using mounting medium. Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network and a diffuse tubulin staining in this compound-treated cells indicate microtubule depolymerization.

Western Blot for Cell Cycle Regulatory Proteins

This protocol can be used to assess the levels of proteins like Cyclin B1, CDK1, and phospho-Cdc2 (Tyr15) in Jurkat cells following this compound treatment.[23][24][25][26][27][28][29][30][31]

Materials:

  • Treated and untreated Jurkat cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-phospho-Cdc2 (Tyr15), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A decrease in the phospho-Cdc2 (Tyr15) signal would be indicative of M-phase arrest.

Conclusion

This compound is a potent inhibitor of cell proliferation that induces M-phase cell cycle arrest through the direct inhibition of tubulin polymerization. Its mechanism of action, targeting the colchicine-binding site on tubulin, disrupts the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This guide provides the foundational knowledge and detailed experimental protocols for researchers and drug development professionals to further investigate this compound and similar compounds as potential anti-cancer therapeutic agents. The provided quantitative data and signaling pathway diagrams offer a clear framework for understanding its cellular effects.

References

Asymmetric Total Synthesis of Neoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a structurally complex indole alkaloid isolated from Aspergillus japonicus, has garnered significant attention from the scientific community due to its unique molecular architecture and promising biological activity. As an antimitotic agent, this compound presents a compelling scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the first asymmetric total synthesis of this compound, as accomplished by the research groups of Sunazuka and Ōmura. Detailed experimental protocols for key transformations, tabulated quantitative data for the entire synthetic sequence, and visualizations of the synthetic strategy and biological mechanism are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a member of the oxaline family of alkaloids, characterized by a dense and highly oxidized pentacyclic core structure.[1][2] A key feature of this natural product is the presence of a challenging indoline spiroaminal moiety and a C3a all-carbon quaternary stereocenter bearing a reverse prenyl group.[1][3][4] Early biological studies revealed that this compound exhibits potent antimitotic activity, arresting the cell cycle in the M phase.[5][6] This activity stems from its ability to inhibit tubulin polymerization, suggesting its potential as a lead compound for the development of new anticancer drugs that target microtubule dynamics.[6][7][8][9]

The formidable structural complexity and important biological profile of this compound have made it a compelling target for total synthesis. The first and thus far only asymmetric total synthesis was reported by Sunazuka, Ōmura, and coworkers in 2013, which not only provided access to this natural product but also unequivocally established its absolute configuration.[1][10][11][12] This guide will delve into the strategic intricacies and practical execution of this landmark synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis for this compound, as devised by Sunazuka and Ōmura, is outlined below. The core strategy hinges on the late-stage introduction of the dehydrohistidine side chain and the construction of the intricate indoline spiroaminal core from a highly functionalized indoline precursor.

G This compound This compound Indoline_Spiroaminal Indoline Spiroaminal Core This compound->Indoline_Spiroaminal Disconnect Side Chain Dehydrohistidine Dehydrohistidine Side Chain This compound->Dehydrohistidine Wittig_Horner Wittig/Horner-Wadsworth-Emmons Reaction This compound->Wittig_Horner Functionalized_Indoline Functionalized Indoline Indoline_Spiroaminal->Functionalized_Indoline Retrosynthesis of Spiroaminal Oxidative_Cyclization Oxidative Cyclizations Indoline_Spiroaminal->Oxidative_Cyclization Furoindoline (-)-3a-Hydroxyfuroindoline Functionalized_Indoline->Furoindoline Key Starting Material Reverse_Prenylation Stereoselective Reverse Prenylation Furoindoline->Reverse_Prenylation

Caption: Retrosynthetic analysis of this compound.

The key features of the synthetic strategy include:

  • Asymmetric Induction: The stereochemistry of the entire molecule is controlled by the use of the chiral starting material, (-)-3a-hydroxyfuroindoline.

  • Construction of the Quaternary Stereocenter: A highly diastereoselective reverse prenylation reaction is employed to install the sterically congested all-carbon quaternary center.

  • Formation of the Indoline Spiroaminal: A carefully orchestrated sequence of oxidative cyclizations is used to construct the signature spiroaminal core.

  • Late-Stage Functionalization: The dehydrohistidine moiety is introduced at a late stage of the synthesis.

Asymmetric Total Synthesis of this compound

The following sections detail the key stages of the asymmetric total synthesis of this compound, with quantitative data summarized in tables and detailed experimental protocols provided for pivotal steps.

Synthesis of the Indoline Spiroaminal Core

The synthesis commenced with the readily available (-)-3a-hydroxyfuroindoline. The crucial reverse prenylation was achieved with high stereoselectivity, followed by a series of transformations to construct the indoline spiroaminal framework.

Table 1: Synthesis of the Indoline Spiroaminal Core

StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio
1Reverse Prenylation1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. (CH₂=CHC(CH₃)₂)CuCNLi, THF, -78 °CPrenylated Furoindoline85>20:1
2Reductive OpeningZn, AcOH, rtDihydroxyindoline92-
3ProtectionTBSCl, Imidazole, DMF, rtTBS-protected Indoline98-
4Oxidative Cyclization1. Pb(OAc)₄, CH₂Cl₂; 2. NaBH₄, MeOHHydroxylated Indoline75 (two steps)-
5OxidationDMP, CH₂Cl₂, rtKeto-indoline95-
6Spiroaminal FormationTFA, CH₂Cl₂, rtIndoline Spiroaminal91-

Experimental Protocol for Key Step 1: Stereoselective Reverse Prenylation

To a solution of oxalyl chloride (1.2 equiv) in CH₂Cl₂ at -78 °C was added DMSO (2.4 equiv). After stirring for 15 min, a solution of (-)-3a-hydroxyfuroindoline (1.0 equiv) in CH₂Cl₂ was added dropwise. The mixture was stirred for 30 min, followed by the addition of Et₃N (5.0 equiv). The reaction was warmed to room temperature and quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

In a separate flask, to a solution of CuCN (1.1 equiv) in THF at -78 °C was added a solution of 2-methyl-1-propenyllithium (1.1 equiv) in THF. The resulting solution was stirred for 30 min, and then a solution of the crude aldehyde in THF was added. The reaction mixture was stirred at -78 °C for 2 h and then quenched with a saturated aqueous solution of NH₄Cl. The mixture was extracted with EtOAc, and the combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by silica gel chromatography to afford the prenylated furoindoline.

Completion of the Total Synthesis

With the indoline spiroaminal core in hand, the final stages of the synthesis focused on the introduction of the dehydrohistidine side chain and the final photoisomerization to the natural (E)-isomer.

Table 2: Completion of the Total Synthesis of this compound

StepReactionReagents and ConditionsProductYield (%)Isomer Ratio (Z:E)
7Aldol CondensationLDA, THF, -78 °C; then aldehyde(Z)-Dehydrohistidine adduct78>20:1
8Photoisomerizationhv (high-pressure mercury lamp), benzene, rt(E)-Neoxaline651:1.5 (Z:E)

Experimental Protocol for Key Step 8: Photoisomerization

A solution of (Z)-Neoxaline (1.0 equiv) in benzene was degassed with argon for 15 min. The solution was then irradiated with a high-pressure mercury lamp at room temperature for 4 h. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford (E)-Neoxaline and recovered (Z)-Neoxaline.

Biological Activity and Mechanism of Action

This compound has been identified as a potent antimitotic agent that induces cell cycle arrest in the M phase.[5][6] Further mechanistic studies have revealed that this compound's cytotoxic effects are a result of its direct interaction with tubulin, the protein subunit of microtubules.

G This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Assembly M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Proposed mechanism of antimitotic action of this compound.

Biochemical assays have demonstrated that this compound inhibits the polymerization of tubulin into microtubules.[6] Competition binding studies have shown that this compound competes with colchicine for binding to tubulin, suggesting that it binds at or near the colchicine-binding site.[6] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).

Conclusion

The first asymmetric total synthesis of this compound by Sunazuka, Ōmura, and their collaborators represents a significant achievement in natural product synthesis. Their elegant strategy, featuring a highly stereoselective reverse prenylation and a novel oxidative cyclization cascade, provides a blueprint for the synthesis of other members of the oxaline family and related complex indole alkaloids. The elucidation of this compound's antimitotic mechanism of action, through the inhibition of tubulin polymerization, highlights its potential as a valuable scaffold for the design and development of new anticancer agents. This in-depth guide provides researchers with the essential technical details to further explore the chemistry and biology of this fascinating natural product.

References

The Biological Activity of Neoxaline as an Antimitotic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid isolated from Aspergillus japonicus, has demonstrated significant potential as an antimitotic agent. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its antiproliferative effects by inhibiting tubulin polymerization, leading to a cell cycle arrest in the M phase. This guide consolidates the available data, presents detailed methodologies for key experiments, and visualizes the underlying molecular pathways to support further research and development of this compound and its analogs as potential anticancer therapeutics.

Introduction

This compound is a bioactive natural product that has garnered interest for its antimitotic properties.[1] Like other microtubule-targeting agents, it disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule function leads to a halt in cell division and can ultimately trigger apoptosis in cancer cells. This document serves as a comprehensive resource for understanding the core biological activities of this compound as an antimitotic agent.

Quantitative Data on Antimitotic Activity

The antiproliferative and cell cycle effects of this compound have been primarily evaluated in human T-cell leukemia Jurkat cells. The following tables summarize the key quantitative data.

Table 1: Antiproliferative Activity of this compound
CompoundCell LineIC50 (µM)Citation
This compoundJurkat7.0[2]
OxalineJurkat3.5[2]
ColchicineJurkat0.03[2]
Table 2: Effect of this compound on Cell Cycle Progression in Jurkat Cells
Treatment Time (hours)Percentage of Cells in G2/M Phase (%)
012.1
625.4
1258.9
2075.3

Cells were treated with 140 µM this compound.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[3] By binding to tubulin, the protein subunit of microtubules, this compound prevents its assembly into functional microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis.

Binding to the Colchicine Site

Competitive binding assays have shown that this compound's analogue, oxaline, inhibits the binding of radiolabeled colchicine to tubulin, but not vinblastine.[3] This indicates that this compound likely binds to the colchicine-binding site on β-tubulin. This binding sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.

M-Phase Arrest

The disruption of the mitotic spindle due to the inhibition of tubulin polymerization activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. By activating the SAC, this compound prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[4][5][6] The inhibition of APC/C leads to the stabilization of its substrates, including cyclin B and securin. The accumulation of cyclin B maintains the high activity of Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), which is the master regulator of mitosis.[7][8] The stabilization of securin prevents the activation of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. Consequently, the cell is arrested in metaphase. Studies on the related compound oxaline have shown a decrease in the phosphorylation level of Cdc2, which is indicative of M-phase arrest.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced mitotic arrest and a typical experimental workflow for its evaluation.

Neoxaline_Signaling_Pathway cluster_cell Cellular Environment This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to colchicine site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits M_Arrest M-Phase Arrest SAC->M_Arrest Induces CyclinB_CDK1 Cyclin B / CDK1 (Active) APC_C->CyclinB_CDK1 Degrades Cyclin B Securin Securin APC_C->Securin Degrades Anaphase Anaphase Progression APC_C->Anaphase Promotes by degrading inhibitors CyclinB_CDK1->M_Arrest Maintains state Separase Separase Securin->Separase Inhibits Separase->Anaphase Promotes

Caption: Proposed signaling pathway of this compound-induced M-phase arrest.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Jurkat cells) start->cell_culture treatment Treatment with this compound (Varying concentrations and time) cell_culture->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry data_analysis Data Analysis and Interpretation mtt_assay->data_analysis flow_cytometry->data_analysis tubulin_assay In Vitro Tubulin Polymerization Assay tubulin_assay->data_analysis binding_assay Competitive Binding Assay (e.g., with Colchicine) binding_assay->data_analysis conclusion Conclusion on Antimitotic Activity data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound's antimitotic activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Koizumi et al. (2004).[2]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum. The final volume in each well should be 100 µL.

  • Compound Treatment: Add various concentrations of this compound (or control compounds) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat Jurkat cells with this compound at the desired concentration and for various time points.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP).

  • Compound Addition: Add this compound or control compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Competitive Colchicine Binding Assay
  • Incubation Mixture: Prepare an incubation mixture containing purified tubulin, [3H]colchicine (a radiolabeled form of colchicine), and various concentrations of this compound (or unlabeled colchicine as a positive control).

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the tubulin-bound [3H]colchicine from the free [3H]colchicine using a technique such as gel filtration chromatography or a spin column.

  • Radioactivity Measurement: Measure the radioactivity of the tubulin-bound fraction using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to inhibit the binding of [3H]colchicine to tubulin by comparing the radioactivity in the presence and absence of this compound.

Conclusion

This compound is a potent antimitotic agent that functions through the inhibition of tubulin polymerization, leading to M-phase cell cycle arrest. Its mechanism of action, targeting the colchicine-binding site on tubulin, makes it a valuable lead compound for the development of novel anticancer drugs. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the finer details of its interaction with tubulin, its effects on a broader range of cancer cell lines, and its in vivo efficacy and safety profile.

References

In-Depth Technical Guide: Discovery and Isolation of Neoxaline from Aspergillus japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a novel alkaloid with significant biological activity, was first discovered and isolated from the culture broth of the fungus Aspergillus japonicus Fg-551. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its production and purification, a summary of its physicochemical and spectral properties, and an exploration of its mechanism of action as an antimitotic agent. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi of the genus Aspergillus are well-documented producers of a diverse array of secondary metabolites with a wide range of biological activities. In 1979, a research group led by Satoshi Ōmura reported the discovery of a new alkaloid, this compound, from the culture broth of Aspergillus japonicus Fg-551.[1][2] Initial studies revealed that this compound possesses antimitotic properties and exhibits weak stimulatory effects on the central nervous system.[1][3] Structurally, this compound is a complex indole alkaloid with the molecular formula C₂₃H₂₅N₅O₄.[3] Its unique structure and biological activity have made it a subject of interest for both natural product chemists and pharmacologists. This guide will detail the methodologies used in its initial discovery and isolation and provide a summary of its known properties.

Physicochemical and Spectroscopic Data of this compound

The definitive characterization of a novel natural product relies on the thorough analysis of its physical, chemical, and spectroscopic properties.

Physicochemical Properties

The isolated this compound presents as a white solid.[4] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueCitation
Appearance White solid[4]
Melting Point 205°C (decomposed)[3]
Molecular Formula C₂₃H₂₅N₅O₄[3]
Molecular Weight 435.48 g/mol [1]
Solubility Soluble in methanol, chloroform, and ethyl acetate. Insoluble in water and hexane.[3][4]
Spectroscopic Data

Spectroscopic analysis was instrumental in the elucidation of this compound's complex structure. A summary of the key spectral data is provided below.

Spectroscopic Method Key Observations
UV-Visible (UV-Vis) Spectroscopy Maxima in methanol at 235 nm, 285 nm, and 340 nm.
Infrared (IR) Spectroscopy (KBr) Characteristic absorption bands at 3400, 1710, 1680, 1650, and 1610 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Data indicates the presence of aromatic protons, olefinic protons, and methyl groups, consistent with the proposed structure.
¹³C Nuclear Magnetic Resonance (NMR) Resonances confirm the presence of 23 carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) High-resolution mass spectrometry confirmed the molecular formula C₂₃H₂₅N₅O₄.

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for the fermentation of Aspergillus japonicus, and the subsequent extraction and purification of this compound.

Fermentation of Aspergillus japonicus Fg-551

The production of this compound was achieved through submerged fermentation of Aspergillus japonicus Fg-551.

Diagram of the Fermentation and Isolation Workflow:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus japonicus Fg-551 Spore Suspension B Seed Culture (27°C, 2 days) A->B C Production Culture (200-liter fermenter, 27°C, 3 days) B->C D Harvested Culture Broth C->D E Filtration D->E F Mycelial Cake E->F G Filtrate E->G I Acetone Extraction of Mycelial Cake F->I H Ethyl Acetate Extraction of Filtrate G->H J Concentrated Crude Extract H->J I->J K Silica Gel Column Chromatography (Chloroform-Methanol Gradient) J->K L Fraction Collection and TLC Analysis K->L M Crystallization L->M N Pure this compound M->N

Caption: Workflow for the production and isolation of this compound.

Protocol:

  • Inoculum Preparation: A spore suspension of Aspergillus japonicus Fg-551 is used to inoculate a seed culture medium. The seed culture is incubated at 27°C for 2 days with shaking.

  • Production Fermentation: The seed culture is then transferred to a 200-liter fermenter containing the production medium. The fermentation is carried out at 27°C for 3 days with aeration and agitation.

Extraction and Isolation of this compound

Following fermentation, this compound is extracted from the culture broth and mycelia.

Protocol:

  • Harvesting: The culture broth is harvested after the fermentation period.

  • Filtration: The broth is filtered to separate the mycelial cake from the filtrate.

  • Extraction of Filtrate: The filtrate is extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure.

  • Extraction of Mycelia: The mycelial cake is extracted with acetone. The acetone extract is filtered and concentrated.

  • Combining Extracts: The concentrated extracts from the filtrate and mycelia are combined to yield a crude extract containing this compound.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate pure this compound.

Protocol:

  • Silica Gel Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column.

  • Elution: The column is eluted with a stepwise gradient of chloroform and methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

  • Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol) to yield white crystals.

Biological Activity and Mechanism of Action

This compound has been identified as an antimitotic agent, a class of compounds that interfere with cell division (mitosis).[1]

Antimitotic Activity

Studies have shown that this compound, along with its analogue Oxaline, inhibits cell proliferation and induces cell cycle arrest in the M phase.[5] This arrest is a hallmark of compounds that disrupt the mitotic spindle, a cellular machine essential for the proper segregation of chromosomes during cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound's antimitotic activity is tubulin.[5] Tubulin is the protein subunit that polymerizes to form microtubules, the main components of the mitotic spindle.

Signaling Pathway Diagram:

G cluster_cell Cellular Processes This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts M_Phase M-Phase Progression Spindle->M_Phase Arrests Cell_Division Cell Division M_Phase->Cell_Division Blocks

Caption: Proposed mechanism of this compound's antimitotic activity.

Mechanism Explained:

  • Binding to Tubulin: this compound enters the cell and binds to free tubulin dimers. Competitive binding assays suggest that this compound interacts with the colchicine-binding site on tubulin.[5]

  • Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[5]

  • Disruption of Mitotic Spindle: The lack of proper microtubule formation leads to the disruption of the mitotic spindle.

  • M-Phase Arrest: Without a functional mitotic spindle, the cell is unable to progress through the M phase of the cell cycle, leading to mitotic arrest.[5]

  • Inhibition of Cell Division: The ultimate outcome of this cascade is the inhibition of cell division.

Conclusion

This compound, a secondary metabolite from Aspergillus japonicus, represents an interesting example of a complex natural product with potent biological activity. The methodologies for its discovery and isolation, while established in the 1970s, still provide a solid foundation for natural product research. Its specific mechanism of action as a tubulin polymerization inhibitor highlights its potential as a lead compound for the development of novel anticancer agents. This technical guide serves as a comprehensive resource for researchers interested in this compound, providing the necessary data and protocols to facilitate further investigation into its chemical and biological properties.

References

Neoxaline Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a bioactive alkaloid first isolated from the fungus Aspergillus japonicus.[1] It is recognized for its antimitotic properties, demonstrating the ability to inhibit cell proliferation and induce cell cycle arrest.[2] This technical guide provides an in-depth overview of the current understanding of this compound's molecular target, the experimental methodologies for its identification and validation, and the key signaling pathways implicated in its mechanism of action. While research on this compound is ongoing, this document synthesizes the available data to support further investigation and drug development efforts.

Target Identification: Unraveling the Antimitotic Mechanism of this compound

Phenotypic Observations and Inferences

Initial studies revealed that this compound exhibits potent antiproliferative activity against cancer cell lines. Specifically, it induces cell cycle arrest at the G2/M phase, a hallmark of compounds that interfere with the mitotic spindle.[2] This observation strongly suggested that this compound's target is a key component of the mitotic machinery.

Evidence from the Study of Oxaline, a Close Structural Analog

A pivotal study on oxaline, which shares a common structural core with this compound, provided direct evidence for tubulin as the molecular target.[2] The key findings from this research, which are inferred to be highly relevant to this compound, include:

  • Disruption of Microtubule Networks: Treatment of cells with oxaline led to the disassembly of cytoplasmic microtubule structures.

  • Inhibition of Tubulin Polymerization: In vitro assays demonstrated that oxaline directly inhibits the polymerization of purified tubulin in a dose-dependent manner.

  • Competition with Colchicine: Oxaline was found to compete with [³H]colchicine for binding to tubulin, indicating that it interacts with the colchicine-binding site on β-tubulin. It did not, however, compete with [³H]vinblastine, which binds to a different site.[2]

Given that this compound induces the same G2/M phase cell cycle arrest, it is highly probable that it shares the same mechanism of action by directly targeting tubulin and inhibiting its polymerization.

Proposed Target Identification and Validation Workflow

The following diagram illustrates a comprehensive workflow for the identification and validation of this compound's molecular target, integrating both traditional and modern methodologies.

This compound Target ID and Validation Workflow This compound Target Identification and Validation Workflow cluster_ID Target Identification cluster_Validation Target Validation Phenotypic_Screening Phenotypic Screening (Antiproliferative & Cell Cycle Assays) Hypothesis Hypothesis Generation (Target is likely involved in mitosis) Phenotypic_Screening->Hypothesis Suggests Biochemical_Assays Biochemical Assays (In vitro tubulin polymerization) Hypothesis->Biochemical_Assays Leads to Affinity_Chromatography Affinity Chromatography-Mass Spectrometry (Immobilized this compound to pull down binding partners) Hypothesis->Affinity_Chromatography Guides Proteomics Chemoproteomics (Cellular thermal shift assay, etc.) Hypothesis->Proteomics Guides Binding_Assays Binding Assays (Competitive binding with known tubulin ligands) Biochemical_Assays->Binding_Assays Confirms interaction Cellular_Assays Cellular Assays (Immunofluorescence of microtubules, Cell cycle analysis) Biochemical_Assays->Cellular_Assays Validated by Binding_Assays->Cellular_Assays Validated by Direct_Binding Direct Binding Confirmation (Surface Plasmon Resonance, Isothermal Titration Calorimetry) Binding_Assays->Direct_Binding Quantified by Affinity_Chromatography->Cellular_Assays Validated by Proteomics->Cellular_Assays Validated by Genetic_Approaches Genetic Approaches (CRISPR/Cas9-mediated tubulin mutations, RNAi knockdown) Cellular_Assays->Genetic_Approaches Further validated by

Caption: A logical workflow for the identification and validation of this compound's molecular target.

Quantitative Data on this compound and its Analog, Oxaline

The following tables summarize the available quantitative data for the biological activities of this compound and its close analog, oxaline.

Table 1: Antiproliferative Activity of this compound and Oxaline

CompoundCell LineAssayIC₅₀Reference
This compoundJurkatMTT43.7 µM[2]
OxalineJurkatMTT8.7 µM[2]
ColchicineJurkatMTT6.8 nM[2]

Table 2: Effect of this compound and Oxaline on Cell Cycle Distribution in Jurkat Cells

CompoundConcentrationDuration% Cells in G2/M PhaseReference
This compound70 µM20 hIncreased[2]
This compound200 µM20 hMaximum increase[2]
Oxaline20 µM20 hIncreased[2]
Oxaline70 µM20 hMaximum increase[2]

Table 3: Inhibitory Effect of Oxaline on Tubulin Polymerization

CompoundAssay ConditionIC₅₀ (approx.)Reference
OxalineIn vitro polymerization of purified tubulin~20 µM[2]

Note: Quantitative data for the direct inhibition of tubulin polymerization by this compound is not currently available in the public domain. The data for oxaline is provided as a reference for its closely related analog.

Target Validation

The identification of tubulin as the primary target of this compound is supported by a confluence of evidence from cellular and biochemical studies.

Cellular Phenotypes Consistent with Tubulin Inhibition

As previously mentioned, this compound's ability to induce G2/M cell cycle arrest is a direct cellular consequence of disrupting microtubule dynamics.[2] Microtubules are essential for the formation of the mitotic spindle, and their inhibition prevents cells from progressing through mitosis.

Proposed Advanced Validation Techniques

To further validate tubulin as the direct target of this compound, the following modern experimental approaches are recommended:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of proteins in the presence of a ligand. If this compound directly binds to tubulin in cells, it is expected to increase the thermal stability of tubulin, which can be detected by Western blotting or mass spectrometry.

  • Genetic Manipulation (CRISPR/Cas9): Introducing mutations in the tubulin genes (TUBA1B, TUBB) at the putative colchicine-binding site could confer resistance to this compound. Observing a decreased sensitivity to this compound in these mutant cell lines would provide strong genetic evidence for a direct interaction.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (K_D) of this compound to purified tubulin, providing definitive proof of a direct interaction and quantifying its strength.

Implicated Signaling Pathway: The Spindle Assembly Checkpoint

By disrupting microtubule dynamics, this compound activates a crucial cell cycle surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) . The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

The signaling cascade of the SAC is initiated at the kinetochores of unattached chromosomes and culminates in the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.

Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation by this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to Kinetochores Unattached Kinetochores Spindle->Kinetochores Results in SAC_Proteins SAC Proteins (Mad1, Mad2, Bub1, BubR1, Mps1) Kinetochores->SAC_Proteins Recruits & Activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Forms APC_C APC/C Inhibition MCC->APC_C Inhibits Securin_CyclinB Securin & Cyclin B Levels Remain High APC_C->Securin_CyclinB Cannot ubiquitinate Separase Separase Remains Inactive Securin_CyclinB->Separase Inhibits Anaphase Anaphase is Blocked Separase->Anaphase Prevents onset of Mitotic_Arrest Mitotic Arrest (G2/M) Anaphase->Mitotic_Arrest Leads to

Caption: this compound-induced microtubule disruption activates the Spindle Assembly Checkpoint.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identification and validation of this compound's target. These protocols are based on established techniques and the study of oxaline.[2]

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Treatment: Add varying concentrations of this compound (e.g., 0.1 to 200 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture Jurkat cells as described above and treat with this compound at various concentrations and for different time points.

  • Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined based on the DNA content (PI fluorescence).

In Vitro Tubulin Polymerization Assay
  • Tubulin Preparation: Use commercially available purified tubulin (e.g., from porcine brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Treatment: Add various concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Analysis: Compare the polymerization curves of this compound-treated samples with the control to determine the inhibitory effect. Calculate the IC₅₀ for tubulin polymerization.

Competitive Tubulin Binding Assay
  • Reaction Setup: Incubate purified tubulin with a constant concentration of a radiolabeled ligand that binds to a specific site (e.g., [³H]colchicine).

  • Competition: Add increasing concentrations of unlabeled this compound to the reaction mixtures.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the tubulin-bound radioligand from the free radioligand using a suitable method, such as gel filtration chromatography or a filter-binding assay.

  • Quantification: Quantify the amount of radioactivity bound to tubulin in each sample using a scintillation counter.

  • Analysis: Determine the ability of this compound to displace the radiolabeled ligand and calculate its binding affinity for the specific site.

Conclusion

The available evidence strongly indicates that tubulin is the primary molecular target of this compound, mediating its antimitotic activity through the inhibition of microtubule polymerization. This leads to the activation of the Spindle Assembly Checkpoint and subsequent G2/M cell cycle arrest. While the data for this compound's direct interaction with tubulin is largely inferred from studies on its close analog, oxaline, the presented experimental framework provides a clear path for the definitive validation and detailed characterization of this compound's mechanism of action. Further research, particularly utilizing advanced techniques such as CETSA and CRISPR/Cas9, will be invaluable in solidifying our understanding of this compound and its potential as a therapeutic agent.

References

Solubility and stability of Neoxaline in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline is a mycotoxin produced by the fungus Aspergillus japonicus with noted antimitotic and antiproliferative properties.[1] As a compound of interest for further research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents. It is intended to serve as a resource for researchers, scientists, and drug development professionals working with this compound. This guide also outlines general experimental protocols for solubility and stability testing and describes the putative signaling pathway associated with its biological activity.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, providing a foundational understanding of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
MethanolSoluble[2]
ChloroformSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble
WaterInsoluble[2]
HexaneInsoluble[2]

Stability Profile

This compound is reported to be a stable compound under appropriate storage conditions. The primary recommendations are based on long-term storage data from commercial suppliers.

Table 2: Stability of this compound

ConditionStabilityRecommendationsReference
Long-term StorageStable for at least 2 to 4 yearsStore at -20°C. Protect from light and moisture.[1]
Short-term StorageNo specific data availableKeep at +4°C for short periods.[2]
ShippingShipped at ambient temperature[3]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C, 37°C) A->B C Agitate for a defined period (e.g., 24-48 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify this compound concentration in the supernatant/filtrate D->E F Use a validated analytical method (e.g., HPLC-UV) E->F

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that accelerate its degradation.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound solutions B Expose to stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV/Vis light) A->B C Analyze samples at time points using a stability-indicating method (e.g., HPLC) B->C D Quantify remaining this compound C->D E Identify and characterize degradation products (e.g., LC-MS) C->E

Caption: Workflow for a forced degradation stability study.

Signaling Pathway

This compound is described as an antimitotic agent that causes cell cycle arrest at the G2/M phase, likely through the inhibition of tubulin polymerization.[1] While a specific signaling pathway for this compound has not been fully elucidated, a general pathway for agents that disrupt microtubule dynamics and induce G2/M arrest is presented below.

Putative Mechanism of Action: Inhibition of Tubulin Polymerization and G2/M Arrest

Microtubule dynamics are crucial for the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. The inhibition of tubulin polymerization disrupts this process, leading to the activation of the spindle assembly checkpoint and subsequent cell cycle arrest at the G2/M transition.

Signaling Pathway for Tubulin Polymerization Inhibition-Induced G2/M Arrest

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_checkpoint Checkpoint Activation cluster_outcome Cellular Outcome This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Spindle Defective Mitotic Spindle Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Putative signaling pathway for this compound's antimitotic activity.

Conclusion

This compound demonstrates solubility in common organic solvents such as methanol, chloroform, ethyl acetate, and DMSO, while being insoluble in water and hexane. It exhibits good long-term stability when stored at -20°C and protected from light and moisture. The provided general experimental protocols for solubility and stability testing can serve as a starting point for more detailed characterization. The proposed mechanism of action, through inhibition of tubulin polymerization leading to G2/M cell cycle arrest, aligns with its observed antimitotic effects. Further research is warranted to establish quantitative solubility data, fully characterize its degradation products, and elucidate the specific molecular interactions and signaling pathways involved in its biological activity.

References

In Vitro Effects of Neoxaline on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a fungal alkaloid that has demonstrated antiproliferative properties against cancer cells in vitro. As an antimitotic agent, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its effects on cancer cell lines. The information is presented to support further research and drug development efforts in oncology.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of this compound on the human T-cell leukemia cell line, Jurkat.

Table 1: Antiproliferative Activity of this compound

Cell LineAssayIC50 (µM)Exposure Time
JurkatMTT Assay43.7[1]48 hours

Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells

TreatmentConcentration (µM)Time (hours)% of Cells in G2/M Phase
Control-20Normal
This compound7020Increased[2]
This compound20020Maximum Effect[2]
This compound1400-20Time-dependent increase[2]

Note: Following prolonged exposure (beyond 20 hours), a decrease in the G2/M population and an increase in the sub-G1 population were observed, indicative of apoptosis.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture
  • Cell Line: Jurkat cells (human T-cell leukemia).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

  • Procedure:

    • Seed Jurkat cells into 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

    • After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed Jurkat cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Treat the cells with the desired concentrations of this compound for the specified time points.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

  • Procedure:

    • Reconstitute purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Add various concentrations of this compound or a vehicle control to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Mandatory Visualization

Signaling Pathway

Neoxaline_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site (inferred) Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule M_Phase M-Phase Arrest Microtubule->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis Prolonged arrest induces

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start cell_culture Jurkat Cell Culture start->cell_culture tubulin_assay In Vitro Tubulin Polymerization Assay treatment This compound Treatment (Varying Concentrations & Times) cell_culture->treatment mtt MTT Assay (Cell Proliferation) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 IC50 Calculation mtt->ic50 cell_cycle_dist Cell Cycle Distribution Analysis flow->cell_cycle_dist polymerization_curves Polymerization Curve Analysis tubulin_assay->polymerization_curves end End ic50->end cell_cycle_dist->end polymerization_curves->end Neoxaline_source->tubulin_assay

Caption: Workflow for in vitro evaluation of this compound's anticancer effects.

Discussion

The available data strongly indicate that this compound exerts its antiproliferative effects on Jurkat cells by inhibiting tubulin polymerization, leading to an arrest in the M phase of the cell cycle and subsequent apoptosis.[1][2][3] The IC50 value of 43.7 µM suggests moderate potency in this cell line.[1] The mechanism of action is likely similar to that of its analog, oxaline, which has been shown to compete with colchicine for binding to tubulin.[3]

Further research is warranted to expand upon these findings. Specifically, the cytotoxic and antiproliferative effects of this compound should be evaluated across a broader panel of cancer cell lines to determine its spectrum of activity. More detailed investigations into the specific signaling pathways that are modulated by this compound-induced microtubule disruption would provide a more complete understanding of its cellular effects. Additionally, quantitative apoptosis assays, such as Annexin V staining, would be beneficial to confirm and quantify the induction of apoptosis.

Conclusion

This compound is a promising antimitotic agent with a clear mechanism of action involving the inhibition of tubulin polymerization. The data presented in this guide provide a foundation for further preclinical investigation of this compound as a potential anticancer therapeutic. Future studies should focus on broadening the scope of in vitro testing and delving deeper into the molecular signaling events triggered by this compound.

References

Potential Therapeutic Applications of Neoxaline in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid isolated from Aspergillus japonicus, has emerged as a compound of interest in oncology due to its antimitotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications in cancer. Drawing parallels with its closely related analog, Oxaline, this document details the mechanism of action, preclinical data, and relevant experimental protocols. The primary mode of action for this class of compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the M phase and subsequent disruption of cell division in cancer cells. While in vivo and clinical data for this compound are currently unavailable, the existing preclinical evidence warrants further investigation into its development as a potential anticancer agent.

Introduction

This compound is a bioactive natural product identified as an antimitotic agent.[1] Its structural analog, Oxaline, also a fungal alkaloid, has been more extensively studied, providing valuable insights into the potential mechanisms of this compound. Both compounds have been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, a hallmark of drugs targeting microtubule dynamics.[1][2] This guide synthesizes the available information on this compound and Oxaline to present a cohesive picture of their therapeutic potential in oncology.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for Oxaline, and by extension this compound, is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.

2.1. Inhibition of Tubulin Polymerization

Studies on Oxaline have demonstrated its ability to inhibit the polymerization of purified tubulin in a dose-dependent manner.[2] This inhibition is achieved through binding to the colchicine-binding site on tubulin, which prevents the formation of microtubules.[2] A binding competition assay confirmed that Oxaline competes with colchicine for tubulin binding but does not interfere with the binding of vinblastine, indicating a specific interaction with the colchicine site.[2]

2.2. M-Phase Cell Cycle Arrest

The disruption of microtubule dynamics by Oxaline and this compound leads to a halt in the cell cycle at the M phase (mitosis).[1][2] In Jurkat cells, treatment with these compounds resulted in a significant accumulation of cells in the G2/M phase.[1][2] Further investigation revealed a decrease in the phosphorylation level of Cdc2 in Oxaline-treated cells, confirming an arrest in the M phase.[2]

Signaling Pathway Diagram

This compound This compound / Oxaline Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle M_Phase M-Phase Progression Mitotic_Spindle->M_Phase Cell_Division Cell Division M_Phase->Cell_Division Cell_Cycle_Arrest M-Phase Arrest M_Phase->Cell_Cycle_Arrest is blocked Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_this compound Treat with this compound (Various Concentrations) Incubate_24h_1->Treat_this compound Incubate_48h Incubate 48h Treat_this compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Neoxaline: A Technical Examination of a Weak CNS Stimulant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a mycotoxin produced by Aspergillus japonicus, has been identified as a weak central nervous system (CNS) stimulant.[1][2][3] This document provides a comprehensive technical overview of the existing scientific knowledge on this compound, focusing on its pharmacological properties. Due to the limited availability of public data, a complete quantitative analysis and detailed experimental protocols from the primary literature could not be fully compiled. The foundational study by Hirano et al. (1979) remains the cornerstone of our understanding but its detailed experimental data are not accessible in publicly available databases. This guide, therefore, synthesizes the available information and presents a hypothetical framework for its mechanism of action based on the general pharmacology of CNS stimulants, highlighting areas for future research.

Introduction

This compound is an alkaloid with the molecular formula C23H25N5O4, first isolated from the culture broth of Aspergillus japonicus Fg-551.[1][3] In addition to its weak CNS stimulant effects, it has been noted to possess antimitotic properties and to be a weak inhibitor of blood platelet aggregation.[2] Its complex chemical structure has been a subject of interest for total synthesis by organic chemists. This document will focus exclusively on its characterization as a CNS stimulant.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC23H25N5O4[3]
Molecular Weight435.48 g/mol [4]
AppearanceWhite solid[2]
SolubilitySoluble in methanol, chloroform, or ethyl acetate; Insoluble in water or hexane[2]
CAS Number71812-10-7[4]

Preclinical Pharmacology

The primary report of this compound's CNS stimulant activity originates from the initial characterization by Hirano et al. in 1979.[3] Unfortunately, specific quantitative data from this study, such as dose-response relationships for locomotor activity or the median lethal dose (LD50), are not detailed in the publicly accessible abstract.

CNS Stimulant Effects (Qualitative)

The original study reported that this compound "weakly stimulates the central nervous system".[3] This suggests that in animal models, likely mice as indicated by the MeSH terms of the publication, administration of this compound resulted in an observable increase in activity.[3] However, without access to the full study, the specific nature and magnitude of this stimulation remain undefined.

Postulated Mechanism of Action

The precise molecular mechanism underlying this compound's CNS stimulant effect has not been elucidated. Generally, CNS stimulants exert their effects by modulating the signaling of key neurotransmitter systems in the brain, most commonly the dopaminergic, noradrenergic, and serotonergic pathways. These drugs can act through various mechanisms, including:

  • Receptor Agonism: Directly binding to and activating neurotransmitter receptors.

  • Reuptake Inhibition: Blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their availability.

  • Enhanced Neurotransmitter Release: Promoting the release of neurotransmitters from presynaptic terminals.

Given that this compound is described as a "weak" stimulant, its mechanism might involve a low affinity for its molecular target(s) or a modest efficacy in modulating neurotransmitter systems.

Hypothetical Signaling Pathway

Based on the pharmacology of known CNS stimulants, a plausible, though unconfirmed, mechanism for this compound could involve the modulation of dopaminergic signaling. The following diagram illustrates a generalized signaling pathway for a CNS stimulant that enhances dopamine signaling. It is critical to note that this is a hypothetical model and has not been experimentally validated for this compound.

Hypothetical_Neoxaline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Cytosolic Dopamine Dopamine_Cytosol->VMAT2 Dopamine_Synapse->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_Synapse->D2R Binding Signal_Transduction Signal Transduction Cascade D2R->Signal_Transduction Neuronal_Response Increased Neuronal Activity Signal_Transduction->Neuronal_Response

Caption: Hypothetical mechanism of this compound as a dopamine reuptake inhibitor.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's CNS stimulant properties are not available in the public domain. However, a standard approach to characterize a novel CNS stimulant would involve the following key experiments:

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for a panel of CNS receptors, including dopamine, serotonin, and norepinephrine transporters and receptors.

  • Methodology:

    • Prepare membrane fractions from cells expressing the target receptors or from brain tissue.

    • Incubate the membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of this compound.

    • Measure the displacement of the radioligand by this compound to determine its inhibitory constant (Ki).

In Vivo Behavioral Assays
  • Objective: To quantify the stimulant effects of this compound on spontaneous motor activity in rodents.

  • Methodology (Locomotor Activity Test):

    • Acclimate mice or rats to an open-field arena equipped with infrared beams to track movement.

    • Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a defined period.

    • Analyze the data to generate dose-response curves and determine the ED50 (the dose that produces 50% of the maximal effect).

Toxicity Studies
  • Objective: To determine the acute toxicity of this compound.

  • Methodology (LD50 Determination):

    • Administer escalating doses of this compound to groups of animals.

    • Observe the animals for a set period (e.g., 24-48 hours) and record mortality.

    • Calculate the LD50 value, the dose at which 50% of the animals are expected to die, using statistical methods such as the Reed-Muench method.

The workflow for such a preclinical evaluation is depicted below.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding_Assay Receptor Binding Assays (Ki determination) Functional_Assay Functional Assays (e.g., Reuptake Inhibition) Binding_Assay->Functional_Assay Locomotor_Activity Locomotor Activity (Dose-Response, ED50) Functional_Assay->Locomotor_Activity Toxicity_Study Acute Toxicity Study (LD50 determination) Locomotor_Activity->Toxicity_Study SAR_Analysis Structure-Activity Relationship (SAR) Toxicity_Study->SAR_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis SAR_Analysis->Mechanism_Hypothesis

Caption: A standard workflow for the preclinical evaluation of a novel CNS stimulant.

Conclusion and Future Directions

This compound is a fungal alkaloid with weakly reported CNS stimulant properties. The available scientific literature, primarily from its initial discovery, lacks the detailed quantitative data and experimental protocols necessary for a full assessment by modern drug development standards. To advance the understanding of this compound's pharmacology, the following research is essential:

  • Replication and Expansion of Initial Findings: The original in vivo experiments should be repeated with modern methodologies to obtain robust quantitative data on its stimulant effects.

  • Mechanism of Action Studies: A comprehensive screening of this compound against a panel of CNS targets is required to identify its molecular mechanism(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could identify more potent and selective CNS stimulants and provide insights into its pharmacophore.

Without access to the full dataset from the original research, the development of this compound as a potential therapeutic agent or pharmacological tool remains speculative. Further investigation is clearly warranted to unlock the potential of this unique natural product.

References

A Technical Guide on the Weak Inhibitory Activity of Neoxaline on Blood Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview based on the limited available information stating that Neoxaline exhibits weak inhibitory activity on blood platelet aggregation. To date, specific quantitative data (e.g., IC50 values, percentage of inhibition) and detailed mechanistic studies on this compound's anti-platelet effects have not been published in peer-reviewed literature. Therefore, the experimental protocols and data tables presented herein are illustrative examples based on standard methodologies in the field. The signaling pathways described are general pathways of platelet aggregation that could potentially be modulated by this compound.

Introduction

This compound is a bioactive alkaloid isolated from the fungus Aspergillus japonicus.[1] While primarily investigated for its antimitotic properties, it has also been reported to exhibit weak inhibitory activity on blood platelet aggregation.[1] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the anti-platelet potential of this compound. It provides an overview of the compound, hypothetical experimental protocols for evaluating its activity, and a description of the key signaling pathways involved in platelet aggregation that may be weakly targeted by this natural product.

Compound Profile: this compound

PropertyInformation
Chemical Name (14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.0¹,¹³.0³,⁸]hexadeca-3,5,7-triene-12,15-dione
Molecular Formula C₂₃H₂₅N₅O₄
Molar Mass 435.48 g/mol
Source Aspergillus japonicus
Reported Biological Activities Antimitotic, weak inhibition of blood platelet aggregation, central nervous system stimulant.[1]

Hypothetical Experimental Protocols for Assessing Anti-Platelet Activity

The following protocols are standard methods used to assess the anti-platelet activity of a compound.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for aggregation assays.

Materials:

  • Freshly drawn human venous blood

  • Anticoagulant solution (e.g., 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Collect human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To obtain washed platelets, further centrifuge the PRP at 1000 x g for 10 minutes.

  • Remove the supernatant (platelet-poor plasma, PPP) and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

  • Adjust the platelet count to a standardized concentration (e.g., 3 x 10⁸ platelets/mL).

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet aggregation inducers (agonists):

    • Collagen (e.g., 2 µg/mL)

    • Adenosine diphosphate (ADP) (e.g., 10 µM)

    • Thrombin (e.g., 0.1 U/mL)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Light Transmission Aggregometer

Procedure:

  • Pre-warm the PRP or washed platelet suspension to 37°C.

  • Place an aliquot of the platelet suspension into a cuvette with a stir bar in the aggregometer.

  • Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 5 minutes).

  • Add the platelet agonist (collagen, ADP, or thrombin) to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

  • Calculate the percentage of aggregation inhibition relative to the vehicle control.

Hypothetical Quantitative Data Presentation

The following table illustrates how quantitative data on the inhibitory effect of this compound on platelet aggregation could be presented. Note: This data is purely illustrative and not based on experimental results.

AgonistThis compound Concentration (µM)Mean Inhibition (%) ± SDHypothetical IC₅₀ (µM)
Collagen (2 µg/mL) 105.2 ± 1.1> 100
5015.8 ± 2.5
10028.3 ± 3.9
ADP (10 µM) 103.1 ± 0.8> 100
5012.5 ± 2.1
10022.7 ± 3.2
Thrombin (0.1 U/mL) 102.5 ± 0.5> 100
5010.1 ± 1.8
10019.4 ± 2.8

Signaling Pathways in Platelet Aggregation Potentially Modulated by this compound

Platelet aggregation is a complex process involving multiple signaling pathways. This compound's weak inhibitory effect could be due to a slight modulation of one or more of these pathways.

Collagen-Induced Platelet Activation

Collagen is a potent platelet agonist exposed upon vascular injury. Its interaction with platelet receptors GPVI and α₂β₁ initiates a signaling cascade.

cluster_collagen Collagen-Induced Signaling Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds Syk Syk GPVI->Syk Activates LAT LAT Syk->LAT PLCg2 PLCγ2 LAT->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Release from stores PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation Thromboxane Thromboxane A₂ Formation PKC->Thromboxane Thromboxane->Aggregation

Caption: Collagen-induced platelet signaling pathway.

ADP-Induced Platelet Activation

ADP is released from dense granules of activated platelets and red blood cells, amplifying the aggregation response through P2Y₁ and P2Y₁₂ receptors.

cluster_adp ADP-Induced Signaling ADP ADP P2Y1 P2Y₁ Receptor ADP->P2Y1 P2Y12 P2Y₁₂ Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLCb PLCβ Gq->PLCb AC Adenylyl Cyclase ↓ Gi->AC IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Caption: ADP-induced platelet signaling pathway.

Thrombin-Induced Platelet Activation

Thrombin is a key enzyme in the coagulation cascade and a potent platelet activator, acting through PAR1 and PAR4 receptors.

cluster_thrombin Thrombin-Induced Signaling Thrombin Thrombin PAR1_4 PAR1 & PAR4 Receptors Thrombin->PAR1_4 Gq Gq PAR1_4->Gq G12_13 G₁₂/₁₃ PAR1_4->G12_13 PLCb PLCβ Gq->PLCb RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG ShapeChange Shape Change RhoGEF->ShapeChange Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation ShapeChange->Aggregation

Caption: Thrombin-induced platelet signaling pathway.

Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for screening and preliminary characterization of a compound's anti-platelet activity.

cluster_workflow Experimental Workflow Blood Whole Blood Collection (Sodium Citrate) PRP PRP Preparation (Centrifugation) Blood->PRP Incubation Incubation with This compound PRP->Incubation LTA Light Transmission Aggregometry (LTA) Data Data Analysis (% Inhibition, IC₅₀) LTA->Data Agonists Induction with Agonists (Collagen, ADP, Thrombin) Agonists->LTA Incubation->Agonists Mechanism Mechanistic Studies (e.g., Signaling Pathway Analysis) Data->Mechanism

Caption: Workflow for anti-platelet activity screening.

Conclusion and Future Directions

This compound is reported to have weak inhibitory activity on blood platelet aggregation. However, a thorough investigation supported by quantitative data is currently lacking in the scientific literature. To fully understand its potential as a modulator of platelet function, further research is required.

Future studies should focus on:

  • Quantitative Assessment: Determining the IC₅₀ values of this compound against a panel of platelet agonists to quantify its inhibitory potency.

  • Mechanism of Action: Investigating the specific molecular targets of this compound within the platelet signaling cascades. This could involve assessing its effects on key signaling molecules such as phospholipases, protein kinases, and intracellular calcium mobilization.

  • In Vivo Studies: Evaluating the anti-thrombotic potential of this compound in animal models of thrombosis.

A comprehensive evaluation of these aspects will be crucial to determine if the weak anti-platelet activity of this compound has any physiological or therapeutic relevance.

References

Methodological & Application

Neoxaline: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid, has demonstrated potent antimitotic activity by inhibiting cell proliferation and inducing cell cycle arrest at the G2/M phase. These properties make it a compound of interest for cancer research and drug development. This document provides detailed protocols for studying the effects of this compound in cell culture, including cytotoxicity assessment, cell cycle analysis, and evaluation of its mechanism of action through tubulin polymerization inhibition. Additionally, it presents quantitative data from studies on Jurkat cells and visual diagrams of the experimental workflow and the proposed signaling pathway.

Quantitative Data Summary

The antiproliferative effects of this compound have been quantified in human T-cell leukemia (Jurkat) cells. The following tables summarize the key findings.

Table 1: Antiproliferative Activity of this compound in Jurkat Cells. [1][2]

CompoundIC50 (µM)
This compound43.7
Oxaline8.7
Colchicine0.0068

IC50 values were determined after 48 hours of treatment using an MTT assay.

Table 2: Effect of this compound on Jurkat Cell Cycle Progression. [1]

This compound Concentration (µM)Percentage of Cells in G2/M Phase (after 20h)
0 (Control)12.1%
7065.8%
20075.2%

Experimental Protocols

Cell Culture

Protocol for Culturing Jurkat Cells

Jurkat cells, a human T-cell leukemia line, are cultured in suspension.

Materials:

  • Jurkat cells (e.g., ATCC TIB-152)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Sterile cell culture flasks (e.g., T-75)

  • Sterile conical tubes (15 mL and 50 mL)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

  • Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 1,200 rpm for 5 minutes.[3]

  • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask and bring the total volume to 25-30 mL with complete growth medium.

  • Incubate the flask upright in a humidified incubator at 37°C with 5% CO2.[4][5]

  • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, transfer the cell suspension to a conical tube, centrifuge, and resuspend the pellet in fresh medium at the desired seeding density.[6]

Cytotoxicity Assay

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Materials:

  • Jurkat cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the desired concentrations of this compound to the wells. Include vehicle-only controls.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Jurkat cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture Jurkat cells with and without this compound for the desired time (e.g., 20 hours).[1]

  • Harvest approximately 1 x 10^6 cells by centrifugation at 1,200 rpm for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the pellet in 0.5 mL of PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours.[9]

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 1 mL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Apoptosis Assay

Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Jurkat cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Culture and treat Jurkat cells with this compound as desired.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.[12]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Tubulin Polymerization Assay

In Vitro Turbidimetric Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.[13]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution

  • Temperature-controlled spectrophotometer/plate reader (340 nm)

  • 96-well half-area plates

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.

  • Add different concentrations of this compound or a control vehicle to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to the wells.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.[14]

  • Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis jurkat Jurkat Cell Culture treat This compound Treatment jurkat->treat mtt MTT Assay (Cytotoxicity) treat->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 IC50 Determination mtt->ic50 g2m G2/M Arrest Quantification cell_cycle->g2m apop_quant Apoptosis Quantification apoptosis->apop_quant tubulin Tubulin Polymerization (In Vitro) poly_inhibit Polymerization Inhibition tubulin->poly_inhibit neoxaline_compound This compound neoxaline_compound->tubulin signaling_pathway cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effect Cellular Effect cluster_cell_cycle_control Cell Cycle Control This compound This compound microtubule Microtubule Polymerization This compound->microtubule Inhibition tubulin α/β-Tubulin Dimers tubulin->microtubule Polymerization dynamics Disruption of Microtubule Dynamics spindle Defective Mitotic Spindle dynamics->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac cdc2 Cyclin B-Cdc2 Complex Inactivation sac->cdc2 arrest Mitotic (M-Phase) Arrest cdc2->arrest

References

Neoxaline In Vivo Application Notes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoxaline, a bioactive alkaloid isolated from Aspergillus japonicus, has been identified as an antimitotic agent with potential effects on the central nervous system.[1][2] Despite its discovery decades ago, publicly available data on the in vivo application of this compound in animal models is exceedingly scarce. This document summarizes the limited existing information and outlines the significant gaps in knowledge that preclude the development of detailed, validated experimental protocols for its use.

Historical Context and Known Biological Activities

This compound was first isolated and characterized in 1979.[2] Early research identified it as an antimitotic agent, suggesting a potential for investigation in oncology.[1] Additionally, it was observed to have a weak stimulatory effect on the central nervous system in mice.[2] However, beyond these initial findings, there is a notable absence of published research detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, or efficacy in preclinical animal models for any specific disease indication.

In Vivo Studies: A Knowledge Gap

Data Presentation: Absence of Quantitative In Vivo Data

Due to the lack of recent and detailed in vivo studies, no quantitative data on this compound's efficacy, toxicity, or dosing regimens in animal models can be provided. Key parameters essential for designing in vivo experiments, such as those listed in the table below, remain undetermined.

ParameterData
Animal Model Not specified in recent literature
Route of Administration Not specified in recent literature
Dosage Range Not specified in recent literature
Dosing Frequency Not specified in recent literature
Vehicle/Formulation Not specified in recent literature
Pharmacokinetic Profile (ADME) Not determined
Toxicology Profile (LD50, MTD) Not determined
Efficacy in Disease Models Not determined

Experimental Protocols: A Call for Foundational Research

The absence of foundational in vivo data makes it impossible to provide detailed methodologies for key experiments. Before any meaningful in vivo studies can be conducted, the following preliminary research would be necessary:

  • Sourcing and Characterization of this compound: Ensuring the purity and stability of the compound.

  • In Vitro Cytotoxicity and Mechanistic Studies: To understand its potency and mechanism of action on relevant cell lines.

  • Pharmacokinetic and Toxicology Studies: To determine its absorption, distribution, metabolism, excretion, and safety profile in a relevant animal model.

Signaling Pathway Visualization

While this compound is described as an antimitotic agent, the specific signaling pathway it targets has not been elucidated in the available literature. Antimitotic agents typically interfere with microtubule dynamics or related proteins, which are crucial for cell division. A generalized diagram of a potential, though unconfirmed, mechanism of action is presented below.

Neoxaline_Antimitotic_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (M-phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound as an antimitotic agent.

Experimental Workflow for Future In Vivo Studies

Should foundational data become available, a logical workflow for in vivo evaluation could be established. The following diagram illustrates a general workflow for testing a novel antimitotic agent in a cancer model.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Studies AnimalModel Select Animal Model (e.g., Xenograft mouse model) Dosing Dose Formulation & Administration Route Determination AnimalModel->Dosing PKPD Pharmacokinetic/ Pharmacodynamic Studies Dosing->PKPD Efficacy Efficacy Study (Tumor Growth Inhibition) PKPD->Efficacy Toxicity Toxicity Study (Body weight, clinical signs, histopathology) Efficacy->Toxicity DataAnalysis Data Analysis & Reporting Toxicity->DataAnalysis

Caption: Generalized experimental workflow for in vivo evaluation of an anticancer compound.

Conclusion and Future Directions

The current body of scientific literature does not support the creation of detailed application notes or protocols for the in vivo use of this compound. The initial characterization of this compound as an antimitotic agent warrants further investigation, but this would require a concerted research effort starting from basic in vitro studies and progressing to foundational in vivo pharmacokinetic and toxicological assessments. Researchers interested in this compound should consider this a novel area of investigation requiring extensive preliminary work before proceeding to efficacy studies in animal models.

References

Application Notes and Protocols for Neoxaline in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a bioactive alkaloid isolated from the fungus Aspergillus japonicus.[1] It has garnered interest within the research community due to its classification as an antimitotic agent.[1] This property stems from its ability to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the M phase. Additionally, this compound has been observed to exhibit weak inhibitory activity on blood platelet aggregation and to stimulate the central nervous system.[1] These diverse biological activities suggest its potential as a lead compound for further investigation in oncology and neuroscience.

These application notes provide a summary of the known biological effects of this compound and outline generalized protocols for its administration in mouse studies, based on standard laboratory practices for similar compounds. It is critical to note that, to date, specific in vivo dosage, administration, and toxicity data for this compound in mouse models are not available in the public domain. Therefore, the following protocols are intended as a starting point for investigation, and researchers must conduct preliminary dose-ranging and toxicity studies to establish safe and effective experimental parameters.

Data Presentation

As no specific quantitative in vivo data for this compound in mice could be retrieved, the following table for its closely related compound, oxaline, is presented for informational purposes. Caution is strongly advised when extrapolating this information to this compound, as minor structural differences can lead to significant variations in biological activity and toxicity.

Table 1: In Vitro Biological Activity of Oxaline

ParameterCell LineValueReference
Cell Proliferation Inhibition Jurkat cellsNot specified[2]
G2/M Phase Cell Cycle Arrest Jurkat cellsNot specified[2]
Tubulin Polymerization Inhibition Purified tubulinDose-dependent[2]

Note: The original research article describing these findings did not provide specific IC50 values.[2]

Experimental Protocols

The following are generalized protocols for the administration of a novel investigational compound like this compound in mouse studies. It is imperative to conduct a thorough literature review for compounds with similar structures and mechanisms of action to inform initial dose selection. A pilot study to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity is an essential first step.

Protocol 1: General Administration for Efficacy Studies in a Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice, SCID mice), typically 6-8 weeks old.

2. Tumor Cell Implantation:

  • Harvest cancer cells (e.g., human colon cancer cell line HCT116) during the exponential growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.

3. Preparation of this compound Solution:

  • The solubility of this compound must be determined. Based on its chemical structure, it may be soluble in organic solvents like dimethyl sulfoxide (DMSO) and can then be diluted in a vehicle suitable for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid vehicle-related toxicity.

  • Prepare a sterile solution of this compound for injection.

4. Administration of this compound:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups.

  • Route of Administration: Common routes for preclinical cancer studies include intraperitoneal (i.p.), intravenous (i.v.), or oral gavage (p.o.). The choice of route will depend on the physicochemical properties of this compound and its intended clinical application.

  • Dosage and Schedule: This must be determined through preliminary dose-finding studies. A starting point could be a dose range based on in vitro efficacy data and information from structurally related compounds. Dosing could be once daily (q.d.), every other day, or on a specific cycle (e.g., 5 days on, 2 days off).

  • The control group should receive the vehicle solution following the same administration route and schedule.

5. Monitoring and Endpoints:

  • Measure tumor volume using calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.

  • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Observe the animals for any clinical signs of distress or toxicity.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

Protocol 2: Acute Toxicity (LD50) Determination

This protocol provides a general framework for determining the median lethal dose (LD50) of this compound in mice. This is a critical step to understand the acute toxicity profile of the compound.

1. Animal Model:

  • Healthy, young adult mice of a specific strain (e.g., Swiss albino mice), with both males and females tested separately.

2. Preparation of this compound:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Prepare a series of graded doses. The dose range should be selected based on a preliminary dose-ranging study.

3. Administration:

  • Administer a single dose of this compound to different groups of mice via a specific route (e.g., intraperitoneal or oral).

  • A control group should receive only the vehicle.

4. Observation:

  • Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.

  • Record all signs of toxicity, such as changes in behavior, appearance, and any adverse reactions.

  • Record the number of mortalities in each group at specific time points.

5. Data Analysis:

  • Calculate the LD50 value using a validated statistical method, such as the Probit analysis or the moving average method.

Mandatory Visualizations

Experimental_Workflow_Xenograft_Model Experimental Workflow for this compound in a Mouse Xenograft Model cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_monitoring Monitoring & Endpoints Cell_Culture Cancer Cell Culture Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Tumor Implantation Cell_Harvest->Tumor_Implantation Neoxaline_Prep Prepare this compound Formulation Treatment Administer this compound or Vehicle Neoxaline_Prep->Treatment Tumor_Growth Allow Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Randomization->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Body_Weight Monitor Body Weight Treatment->Body_Weight Clinical_Observation Observe for Toxicity Treatment->Clinical_Observation Endpoint Determine Tumor Growth Inhibition / Survival Tumor_Measurement->Endpoint Body_Weight->Endpoint Clinical_Observation->Endpoint

Caption: Workflow for a xenograft mouse model study of this compound.

Neoxaline_Signaling_Pathway Proposed Signaling Pathway of this compound's Antimitotic Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts M_Phase_Arrest M-Phase Cell Cycle Arrest Mitotic_Spindle->M_Phase_Arrest Leads to

Caption: Proposed mechanism of this compound's antimitotic activity.

M_Phase_Regulation Simplified M-Phase Cell Cycle Regulation cluster_G2 G2 Phase cluster_M M Phase CyclinB_CDK1_inactive Cyclin B / CDK1 (inactive) CyclinB_CDK1_active Cyclin B / CDK1 (active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Activation Mitosis Mitosis CyclinB_CDK1_active->Mitosis Cdc25 Cdc25 Phosphatase Cdc25->CyclinB_CDK1_active Activates Wee1 Wee1 Kinase Wee1->CyclinB_CDK1_inactive Inhibits Neoxaline_Effect This compound-induced Microtubule Disruption Spindle_Checkpoint Spindle Assembly Checkpoint Neoxaline_Effect->Spindle_Checkpoint Activates Spindle_Checkpoint->CyclinB_CDK1_active Inhibits Progression

Caption: Key regulators of the G2/M transition and the effect of microtubule disruption.

References

Preparing Neoxaline Stock Solutions for Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline is a fungal alkaloid metabolite isolated from Aspergillus japonicus with potent antimitotic and antiproliferative properties.[1] It functions as a cell cycle inhibitor, arresting cells in the G2/M phase by disrupting microtubule polymerization.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays, including methodologies for assessing cell cycle progression.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

PropertyValueReference
CAS Number 71812-10-7[1]
Molecular Formula C₂₃H₂₅N₅O₄[1]
Molecular Weight 435.5 g/mol [1]
Appearance White solid
Purity ≥97%[1]
Solubility Soluble in Methanol, Chloroform, Ethyl Acetate. Insoluble in water and hexane.
Storage Store at -20°C. Protect from light and moisture.
Stability Stable for at least 2 years when stored at -20°C.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its antimitotic effects by directly interfering with microtubule dynamics. It inhibits the polymerization of tubulin, the protein subunit of microtubules.[2] This disruption of the microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for the segregation of chromosomes during mitosis. Consequently, cells are unable to progress through the M phase of the cell cycle and are arrested at the G2/M checkpoint.[2][3]

Neoxaline_Mechanism cluster_cell Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms M_Phase M Phase Progression Mitotic_Spindle->M_Phase Enables G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption leads to

Caption: Mechanism of this compound-induced G2/M arrest.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.

Materials:

  • This compound (solid)

  • Anhydrous Methanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance in a fume hood.

  • Calculation of Solvent Volume: Calculate the volume of methanol required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound (0.001 g) and a MW of 435.5 g/mol :

      • Volume (L) = 0.001 g / (435.5 g/mol * 0.01 mol/L) = 0.0002296 L = 229.6 µL

  • Dissolution: Carefully transfer the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous methanol.

  • Mixing: Cap the tube/vial securely and vortex until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Calculate Calculate Methanol Volume for 10 mM Weigh->Calculate Dissolve Dissolve in Methanol Calculate->Dissolve Vortex Vortex until Clear Dissolve->Vortex Aliquot Aliquot into Light-Protected Tubes Vortex->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for this compound stock solution preparation.

Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating adherent cells with this compound.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution in the medium.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, cell cycle analysis, or western blotting.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in cell-based assays as reported in the literature.

AssayCell LineConcentrationIncubation TimeEffectReference
Antiproliferative Activity (IC₅₀) Jurkat43.7 µM48 hours50% inhibition of cell proliferation[3]
Cell Cycle Arrest Jurkat70 µM20 hoursMaximum G2/M phase arrest[3]
Cell Cycle Arrest Jurkat200 µMNot specifiedG2/M phase arrest[3]

Application: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • This compound-treated and control cells

  • Trypsin-EDTA

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution (to a final concentration of 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Start Start: this compound-Treated Cells Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Fix Fix in 70% Ethanol (≥2h at -20°C) Wash_PBS->Fix Rehydrate Rehydrate and Wash in PBS Fix->Rehydrate RNase RNase A Treatment (30 min at 37°C) Rehydrate->RNase PI_Stain Propidium Iodide Staining (15-30 min, Dark) RNase->PI_Stain Analyze Analyze by Flow Cytometry PI_Stain->Analyze End End: Cell Cycle Profile Analyze->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Safety Precautions

This compound is a bioactive compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions. All handling of the solid and concentrated stock solutions should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information. For research use only. Not for human or veterinary use.

References

Application Notes and Protocols for Neoxaline in Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a fungal alkaloid that has been identified as a potent inhibitor of cell proliferation.[1][2] Its cytotoxic effects are attributed to its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][2] This activity leads to cell cycle arrest in the M phase, making this compound and its analogs promising candidates for investigation in cancer chemotherapy.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and intracellular transport.[3][4] Consequently, agents that disrupt microtubule function are a major focus of anticancer drug development.[3][5][6]

These application notes provide a comprehensive overview of the use of this compound in tubulin polymerization assays, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antimitotic effect by directly interacting with tubulin, thereby inhibiting its polymerization into microtubules.[1][2] Studies have shown that this compound disrupts the assembly of cytoplasmic microtubules in cells.[1][2] Competitive binding assays have revealed that this compound inhibits the binding of radiolabeled colchicine to tubulin, indicating that it likely binds at or near the colchicine-binding site on the β-tubulin subunit.[1][2] This interference with tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, leading to M phase arrest and subsequent inhibition of cell division.[1][2]

cluster_0 Cellular Effects of this compound This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules Polymerization MPhaseArrest M Phase Arrest MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Assembly MitoticSpindle->MPhaseArrest Disruption leads to CellProliferation Inhibition of Cell Proliferation MPhaseArrest->CellProliferation cluster_1 Tubulin Polymerization Assay Workflow Prep Prepare Reagents (Tubulin, GTP, Buffers, this compound) Setup Set up Reactions on Ice (96-well plate) Prep->Setup Incubate Incubate at 37°C in Plate Reader Setup->Incubate Measure Measure Absorbance at 340 nm (every minute for 60-90 min) Incubate->Measure Analyze Data Analysis (Plot Abs vs. Time, Calculate IC50) Measure->Analyze

References

Application Notes and Protocols for High-Throughput Screening of Neoxaline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline, a natural alkaloid isolated from Aspergillus japonicus, has been identified as a potent antimitotic agent.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][3][4] Specifically, this compound's analogue, Oxaline, has been shown to interact with the colchicine-binding site on tubulin.[2][3] These characteristics make this compound and its derivatives promising candidates for the development of novel anti-cancer therapeutics.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries to identify novel molecules with this compound-like activity. The described assays are designed to assess key aspects of the mechanism of action, from direct effects on tubulin polymerization to downstream cellular consequences.

Key Biological Activities of this compound

This compound exhibits a range of biological effects stemming from its primary activity as a microtubule destabilizing agent.

  • Antimitotic Activity: By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This leads to a halt in the cell cycle at the G2/M phase.[2][3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

  • Inhibition of Cell Proliferation: The combined effects of cell cycle arrest and apoptosis result in a potent inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and its related compound, Oxaline, as well as for colchicine, a well-characterized tubulin inhibitor that binds to the same site.

CompoundCell LineAssay TypeIC50 ValueReference
This compoundJurkatMTT Proliferation43.7 µM[2]
OxalineJurkatMTT Proliferation8.7 µM[2]
ColchicineJurkatMTT Proliferation6.8 nM[2]

Table 1: In vitro antiproliferative activity of this compound and related compounds.

Signaling Pathway and Mechanism of Action

This compound exerts its antimitotic effect by directly interfering with microtubule dynamics, a cornerstone of cellular division and integrity. The diagram below illustrates the proposed mechanism of action.

Neoxaline_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Polymerization (Colchicine-binding site) Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disrupted Mitotic Spindle Microtubule->Tubulin Depolymerization Apoptosis_Initiation Apoptosis Initiation Caspase_Activation Caspase Activation Apoptosis_Initiation->Caspase_Activation G2M_Arrest->Apoptosis_Initiation

Figure 1: Proposed mechanism of action for this compound.

High-Throughput Screening Protocols

The following protocols describe HTS assays to identify compounds that mimic the antimitotic and pro-apoptotic activities of this compound.

Primary Screen: High-Content Imaging for Mitotic Arrest

This assay identifies compounds that induce cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents.

Experimental Workflow:

HTS_Workflow_Mitotic_Arrest A Seed Cells (e.g., HeLa, A549) in 384-well plates B Add Test Compounds (including this compound as positive control) A->B C Incubate (16-24 hours) B->C D Fix, Permeabilize, and Stain (DAPI for DNA, Anti-Phospho-Histone H3 for mitotic cells) C->D E High-Content Imaging and Analysis D->E F Identify 'Hits' (Compounds increasing mitotic index) E->F

Figure 2: Workflow for the primary high-content screening assay.

Detailed Protocol:

  • Cell Plating: Seed a suitable cancer cell line (e.g., HeLa or A549) into 384-well, clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging.

  • Compound Addition: Add test compounds from the screening library to the wells. Include a positive control (e.g., this compound or colchicine at a known effective concentration) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for a period sufficient to allow for one to two cell cycles (typically 16-24 hours).

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100.

    • Stain with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the percentage of mitotic cells (mitotic index) based on the phospho-histone H3 staining and condensed chromatin morphology.

  • Hit Identification: Identify compounds that cause a statistically significant increase in the mitotic index compared to the negative control.

ParameterRecommended Value
Cell LineHeLa, A549, or other rapidly dividing cancer cell line
Plate Format384-well, clear-bottom imaging plates
Seeding DensityCell line-dependent (e.g., 1000-2000 cells/well)
Compound Concentration1-10 µM (for primary screen)
Incubation Time16-24 hours
Mitotic MarkerAnti-phospho-histone H3 (Ser10) antibody
Nuclear StainDAPI
Imaging SystemHigh-content automated microscope
Primary EndpointMitotic Index (% of phospho-H3 positive cells)

Table 2: Key parameters for the high-content mitotic arrest assay.

Secondary Screen: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of hit compounds on the polymerization of purified tubulin, confirming the mechanism of action.

Experimental Workflow:

HTS_Workflow_Tubulin A Prepare reaction mix (Purified tubulin, GTP, fluorescent reporter) B Add Hit Compounds to 384-well plates A->B C Initiate Polymerization (Incubate at 37°C) B->C D Monitor Fluorescence over time in a plate reader C->D E Calculate Polymerization Rate and Extent D->E F Confirm Hits (Compounds inhibiting tubulin polymerization) E->F

Figure 3: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Plating: Add the hit compounds from the primary screen to a 384-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Assay Initiation: Add the tubulin reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

  • Data Analysis: Calculate the rate and extent of tubulin polymerization for each compound.

  • Hit Confirmation: Confirm compounds that significantly inhibit tubulin polymerization compared to the negative control.

ParameterRecommended Value
Tubulin SourceCommercially available purified bovine or porcine brain tubulin
Tubulin Concentration1-3 mg/mL
Plate Format384-well, black, clear-bottom plates
Detection MethodFluorescence enhancement upon polymerization
Temperature37°C
ReadoutKinetic fluorescence measurement (e.g., every 30 seconds for 60 minutes)
Primary EndpointInhibition of the rate and/or extent of polymerization

Table 3: Key parameters for the in vitro tubulin polymerization assay.

Tertiary Screen: Caspase-3/7 Activity Assay for Apoptosis

This assay confirms that the antimitotic activity of the hit compounds leads to the induction of apoptosis.

Experimental Workflow:

HTS_Workflow_Apoptosis A Seed Cells in 384-well plates B Add Confirmed Hits A->B C Incubate (24-48 hours) B->C D Add Caspase-3/7 Reagent (Luminogenic or Fluorogenic substrate) C->D E Incubate and Measure Signal (Luminescence or Fluorescence) D->E F Validate Leads (Compounds inducing caspase activity) E->F

Figure 4: Workflow for the caspase-3/7 apoptosis assay.

Detailed Protocol:

  • Cell Plating: Seed a relevant cancer cell line in 384-well, white-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence).

  • Compound Addition: Add the confirmed hits from the secondary screen at various concentrations to determine dose-response.

  • Incubation: Incubate the plates for 24-48 hours to allow for apoptosis induction.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent containing a proluminescent or profluorescent substrate.

  • Signal Detection: After a short incubation period as per the manufacturer's instructions, measure the luminescence or fluorescence signal using a plate reader.

  • Lead Validation: Validate compounds that induce a significant, dose-dependent increase in caspase-3/7 activity.

ParameterRecommended Value
Cell LineCancer cell line sensitive to antimitotic agents
Plate Format384-well, solid white (luminescence) or black (fluorescence)
Compound TreatmentDose-response curve (e.g., 8-point, 3-fold dilutions)
Incubation Time24-48 hours
Detection ReagentCommercial Caspase-Glo® 3/7 or similar
ReadoutLuminescence or Fluorescence
Primary EndpointEC50 for Caspase-3/7 activation

Table 4: Key parameters for the caspase-3/7 apoptosis assay.

Conclusion

The application of this compound and the screening for its analogs represent a promising avenue for the discovery of novel antimitotic agents. The HTS cascade described herein provides a robust framework for identifying and characterizing compounds that target tubulin polymerization, induce mitotic arrest, and trigger apoptosis in cancer cells. This integrated approach, from high-content cellular screening to biochemical validation, will facilitate the identification of potent and selective lead candidates for further preclinical development.

References

Application Notes and Protocols for Assessing Neoxaline's Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a fungal alkaloid identified as a potent antimitotic agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[2] Disruption of microtubule function leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis.[2][3] These characteristics make this compound a compound of interest for cancer research and therapeutic development.

These application notes provide a comprehensive guide to assessing the antiproliferative activity of this compound. Detailed protocols for key assays are provided, along with templates for data presentation and visualizations of the implicated signaling pathways.

Key Experimental Assays

To thoroughly characterize the antiproliferative effects of this compound, a series of in vitro assays are recommended. These assays will quantify its impact on cell viability, proliferation, cell cycle progression, and the induction of apoptosis.

Cell Viability and Proliferation Assays

a) MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

b) BrdU Incorporation Assay: This assay directly measures DNA synthesis and is a hallmark of cell proliferation.[6] The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA and can be detected with specific antibodies.[7]

c) Colony Formation (Clonogenic) Assay: This assay evaluates the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[8] It assesses the ability of a single cell to grow into a colony.[9]

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining: This technique is the gold standard for analyzing cell cycle distribution.[10] Propidium iodide is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Apoptosis Detection

Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.[12] This can include initiator caspases (e.g., Caspase-8, Caspase-9), executioner caspases (e.g., Caspase-3, Caspase-7), and members of the Bcl-2 family (e.g., Bcl-2, Bax).[13][14]

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation. The following are example tables using representative data for an antimitotic agent similar to this compound.

Table 1: Antiproliferative Activity of Oxaline against Jurkat Cells (MTT Assay)

CompoundIC50 (µM)
Oxaline8.7[15]
This compound43.7[15]
Colchicine (Control)0.0068[15]

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effect of Oxaline on Cell Cycle Progression in Jurkat Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55.234.510.3
Oxaline (70 µM for 20h)15.613.970.5[15]

Table 3: Tubulin Polymerization Inhibition

CompoundIC50 (µM)
Compound 5f (Example)0.77[16]
Colchicine (Reference)9.21[17]
CA4 (Reference)0.96[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow for assessing its antiproliferative activity.

experimental_workflow cluster_assays Experimental Assays MTT_Assay MTT Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis BrdU_Assay BrdU Assay BrdU_Assay->Data_Analysis Colony_Formation_Assay Colony Formation Assay Colony_Formation_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Data_Analysis Western_Blot Western Blot (Apoptosis Markers) Western_Blot->Data_Analysis Neoxaline_Treatment Treat Cells with this compound Neoxaline_Treatment->MTT_Assay Assess Viability Neoxaline_Treatment->BrdU_Assay Measure Proliferation Neoxaline_Treatment->Colony_Formation_Assay Evaluate Long-Term Survival Neoxaline_Treatment->Cell_Cycle_Analysis Determine Cell Cycle Arrest Neoxaline_Treatment->Western_Blot Detect Apoptosis Induction

General workflow for assessing this compound's antiproliferative activity.

spindle_assembly_checkpoint This compound This compound Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization inhibits Microtubule_Dynamics Microtubule Dynamics Disrupted Tubulin_Polymerization->Microtubule_Dynamics Kinetochore_Attachment Improper Kinetochore-Microtubule Attachment Microtubule_Dynamics->Kinetochore_Attachment SAC Spindle Assembly Checkpoint (SAC) Activation Kinetochore_Attachment->SAC MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition MCC->APC_C Securin_CyclinB Securin and Cyclin B Remain High APC_C->Securin_CyclinB M_Phase_Arrest M-Phase Arrest Securin_CyclinB->M_Phase_Arrest

This compound-induced Spindle Assembly Checkpoint activation.

mitotic_catastrophe_apoptosis M_Phase_Arrest Prolonged M-Phase Arrest Mitotic_Catastrophe Mitotic Catastrophe M_Phase_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Intrinsic_Pathway Intrinsic Pathway Apoptosis->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Apoptosis->Extrinsic_Pathway Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Progression from M-phase arrest to apoptosis.

Experimental Protocols

MTT Cell Viability Assay

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[5][20]

BrdU Cell Proliferation Assay

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • BrdU labeling solution (10 µM)[2]

  • Fixing/Denaturing solution[21]

  • Anti-BrdU antibody[6]

  • HRP-conjugated secondary antibody[21]

  • TMB substrate[21]

  • Stop solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type.[7]

  • Remove the labeling solution, and fix and denature the DNA according to the kit manufacturer's instructions.

  • Incubate with anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.[6]

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and read the absorbance at 450 nm.

Colony Formation Assay

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).[8]

Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% cold ethanol[11]

  • Propidium Iodide (PI) staining solution with RNase A[10]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[22]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[11]

Western Blot for Apoptosis Markers

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, harvest, and lyse to extract total protein.

  • Quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[12]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

References

Application Notes and Protocols for In Vitro Delivery of Neoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a mycotoxin produced by the fungus Aspergillus japonicus. As a member of the quinoxaline alkaloid family, it has garnered interest in cancer research due to its biological activities.[1] Notably, this compound functions as an antimitotic and antiproliferative agent by inducing cell cycle arrest at the G2/M phase.[2] This document provides detailed application notes and protocols for the effective delivery of this compound in various in vitro systems, addressing the challenges posed by its hydrophobic nature.

Physicochemical Properties of this compound

A critical consideration for the in vitro application of this compound is its solubility profile. This compound is insoluble in water, which necessitates the use of organic solvents or specialized delivery systems for aqueous cell culture media.[3] It is soluble in organic solvents such as methanol, chloroform, and ethyl acetate.[3] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism underlying the antiproliferative and cytotoxic effects of this compound is the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound interferes with the formation of a functional mitotic spindle, which in turn activates the Spindle Assembly Checkpoint (SAC). This leads to a halt in the cell cycle at the M-phase, preventing cell division and ultimately inducing apoptosis in cancer cells.[2][4] It has been demonstrated that this compound's analogue, oxaline, competes with colchicine for binding to tubulin, indicating its direct interaction with tubulin subunits.[2]

The M-phase arrest is orchestrated by the cyclin B1/Cdc2 complex (also known as MPF - Maturation Promoting Factor). Disruption of the mitotic spindle prevents the degradation of cyclin B1, keeping the cyclin B1/Cdc2 complex active and thus maintaining the cell in a state of mitotic arrest.[5][6]

Quantitative Data Summary

The following table summarizes the reported antiproliferative activity of this compound and its related compound, oxaline, against the human T-cell leukemia cell line, Jurkat.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundJurkatMTT Assay43.7[7]
OxalineJurkatMTT Assay8.7[7]

Signaling Pathway

Neoxaline_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC Defective formation activates CyclinBCdc2 Active Cyclin B1/Cdc2 Complex SAC->CyclinBCdc2 Prevents degradation of Cyclin B1 MPhaseArrest M-Phase Arrest CyclinBCdc2->MPhaseArrest Sustained activity leads to Apoptosis Apoptosis MPhaseArrest->Apoptosis Prolonged arrest induces MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

References

Troubleshooting & Optimization

Neoxaline not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoxaline.

Troubleshooting Guide: this compound Solubility Issues

Problem: this compound is not dissolving in aqueous solutions for my experiments.

Background: this compound is an alkaloid with known poor solubility in water.[1] This is a common characteristic for many alkaloids, which are often soluble in organic solvents but not in aqueous media.[2] This guide provides several strategies to overcome this issue.

Method 1: Using Organic Co-solvents

A common and effective method to dissolve lipophilic compounds like this compound for aqueous-based assays is to first dissolve it in a water-miscible organic solvent and then dilute it into the aqueous experimental medium.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): A highly versatile and recommended solvent for preparing stock solutions of poorly soluble compounds.

  • Ethanol or Methanol: this compound is known to be soluble in methanol.[3] Ethanol is also a common choice for biological experiments.

Experimental Protocol: Preparing a this compound Stock Solution with DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add a small volume of 100% DMSO to the this compound powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of this compound (435.48 g/mol ).

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle heating (37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Dilution: For your aqueous experiment, dilute the DMSO stock solution to the final desired concentration. Crucially, the final concentration of DMSO in your aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples.

Method 2: pH Adjustment

Experimental Protocol: pH-Mediated Solubilization

  • Initial Suspension: Suspend the weighed this compound powder in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Acidification: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitoring: Monitor the pH and the visual dissolution of the compound.

  • Final pH Adjustment: Once the this compound has dissolved, you may need to adjust the pH back to the desired experimental range using a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate out if the pH is raised significantly.

  • Considerations: This method is highly dependent on the specific experimental conditions and the tolerance of your assay to pH changes. It is recommended for simpler chemical assays rather than sensitive biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound's solubility is summarized in the table below.

SolventSolubilityReference(s)
WaterInsoluble[1][6]
HexaneInsoluble[1]
MethanolSoluble[1][3][6]
ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
DMSOAssumed Soluble (Standard practice for similar compounds)

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try a lower final concentration.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always be mindful of potential solvent toxicity.

  • Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations and precipitation.

Q3: What is the mechanism of action of this compound?

A3: this compound is an antimitotic agent that causes cell cycle arrest at the G2/M phase.[6] The primary mechanism of action for many antimitotic agents is the disruption of microtubule dynamics.[4][5][7][8] this compound likely inhibits the polymerization of tubulin, which is essential for the formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle and, in many cases, apoptosis.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's antimitotic activity and a general experimental workflow for testing its effects.

Neoxaline_Pathway Proposed Signaling Pathway of this compound's Antimitotic Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Incorrect formation leads to G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of this compound's antimitotic effect.

Experimental_Workflow Experimental Workflow for this compound Solubility and Activity Testing Start Start: this compound Powder Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock Dilute Dilute to Final Concentration in Aqueous Medium Stock->Dilute Cells Treat Cells with this compound Dilute->Cells Incubate Incubate for Desired Time Cells->Incubate Analysis Analysis Incubate->Analysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Analysis->Viability Cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Analysis->Cycle Microscopy Microscopy (e.g., Immunofluorescence of Tubulin) Analysis->Microscopy

Caption: General workflow for testing this compound.

References

Technical Support Center: Optimizing Neoxaline Concentration for Antimitotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neoxaline for its antimitotic properties. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the molecular pathways affected by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as an antimitotic agent?

This compound is a bioactive alkaloid originally isolated from Aspergillus japonicus.[1][2] Its primary antimitotic mechanism of action is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, this compound interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase.[3]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on available data for the related compound Oxaline and initial studies on this compound, a starting point for determining the optimal concentration would be in the low micromolar range. For Jurkat cells, the IC50 (half-maximal inhibitory concentration) of this compound has been reported to be 43.7 µM.[3] However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment starting from a broad range (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in methanol and Dimethyl Sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is inducing mitotic arrest in my cells?

Mitotic arrest can be confirmed through several methods:

  • Cell Cycle Analysis via Flow Cytometry: Treatment with an effective concentration of this compound will result in a significant increase in the population of cells in the G2/M phase of the cell cycle.

  • Immunofluorescence Staining of Microtubules: Visualization of tubulin via immunofluorescence will show disrupted microtubule organization and abnormal spindle formation in this compound-treated cells compared to control cells.

  • Microscopic Observation: An increase in the number of rounded-up, mitotic cells can be observed using phase-contrast microscopy.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Low or No Observed Antimitotic Effect
Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration Perform a dose-response experiment across a wide concentration range (e.g., 0.01 µM to 200 µM) to determine the optimal effective concentration for your specific cell line.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Although specific stability data in aqueous solutions is limited, it is best practice to add the compound to the culture medium immediately before treating the cells.[6][7]
Low Cell Proliferation Rate This compound primarily affects actively dividing cells. Ensure your cells are in the logarithmic growth phase at the time of treatment.
Incorrect Experimental Duration The time required to observe a significant mitotic arrest can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
Issue 2: High Cell Death or Cytotoxicity Not Correlated with Mitotic Arrest
Possible Cause Troubleshooting Steps
This compound Concentration Too High High concentrations of this compound may induce widespread cytotoxicity and apoptosis independent of mitotic arrest. Lower the concentration to a range that specifically targets mitosis.
Off-Target Effects While the primary target is tubulin, high concentrations may lead to off-target effects. If possible, perform experiments to rule out other potential mechanisms of cell death.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as the treated samples) to assess solvent toxicity.[8]
Issue 3: Artifacts in Downstream Assays
Issue Possible Cause Troubleshooting Steps
Immunofluorescence: Weak or Diffuse Microtubule Staining Poor fixation or permeabilization.Optimize fixation and permeabilization protocols. Ensure fresh fixative is used. For microtubule staining, a common fixative is ice-cold methanol.
Immunofluorescence: High Background Non-specific antibody binding.Increase the number and duration of wash steps. Use an appropriate blocking solution (e.g., BSA or serum from the secondary antibody host species).[9]
Flow Cytometry: Cell Clumping/Doublets Mitotic cells can be sticky and aggregate.Add EDTA to your buffers to reduce cell-cell adhesion. Filter cells through a cell strainer before analysis. Use doublet discrimination gating during flow cytometry analysis.[10]
Flow Cytometry: Broad G2/M Peak Asynchronous entry into mitosis or variability in staining.Ensure a single-cell suspension before fixation. Use a validated and consistent staining protocol.

Quantitative Data

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundCell LineAssay DurationIC50 (µM)Reference
This compoundJurkat48 hours43.7[3]
OxalineJurkat48 hours8.7[3]

Note: IC50 values are highly dependent on the cell line and experimental conditions. This table should be used as a reference for establishing an initial concentration range for your experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.[1][4][11]

Signaling Pathways and Visualizations

This compound's inhibition of tubulin polymerization directly impacts the Spindle Assembly Checkpoint (SAC) , a critical signaling pathway that ensures proper chromosome segregation.

Spindle Assembly Checkpoint (SAC) Activation Workflow

When microtubules are not properly attached to the kinetochores of chromosomes, as is the case with this compound treatment, the SAC is activated. This activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key proteins required for the metaphase-to-anaphase transition. The result is a prolonged mitotic arrest.

SAC_Activation This compound-Induced Spindle Assembly Checkpoint Activation This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Attachment Kinetochore-Microtubule Attachment Spindle->Attachment Prevents Proper SAC Spindle Assembly Checkpoint (SAC) (e.g., MAD2, BUB1) Attachment->SAC Activates APC Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC Inhibits Anaphase Anaphase Progression APC->Anaphase Blocks Arrest Mitotic Arrest (G2/M) APC->Arrest Leads to

Caption: this compound inhibits tubulin polymerization, leading to SAC activation and mitotic arrest.

Potential Downstream Effects on Apoptotic Pathways

Prolonged mitotic arrest induced by antimitotic agents can lead to apoptosis through various signaling cascades. While direct studies on this compound are limited, related compounds and other tubulin inhibitors have been shown to influence the p53 and Bcl-2 family protein pathways.

Apoptosis_Pathway Potential Downstream Apoptotic Signaling MitoticArrest Prolonged Mitotic Arrest (due to this compound) p53 p53 Activation MitoticArrest->p53 May Induce Bcl2 Bcl-2 Family Regulation (e.g., Bcl-2 phosphorylation) MitoticArrest->Bcl2 May Modulate Caspases Caspase Cascade Activation p53->Caspases Promotes Bcl2->Caspases Regulates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Neoxaline degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Neoxaline and its proper storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored as a solid at -20°C for long-term stability.[1][2] For short-term storage, +4°C is acceptable.[2] It is crucial to protect this compound from light and moisture.[2] When stored properly at -20°C, this compound is stable for at least two to four years.[1][2]

Q2: What is the solubility of this compound?

A2: this compound is soluble in methanol, chloroform, and ethyl acetate.[2] It is insoluble in water and hexane.[2]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is an antimitotic agent that functions as a cell cycle inhibitor. It arrests the cell cycle at the G2/M phase by inhibiting the polymerization of tubulin.[3]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: It is not recommended to prepare stock solutions of this compound in aqueous buffers due to its insolubility in water.[2] Preparing a stock solution in an appropriate organic solvent such as methanol is advisable.[1] Subsequent dilutions into aqueous experimental media should be done carefully to avoid precipitation.

Q5: What are the general safety precautions for handling this compound?

A5: this compound is a mycotoxin and a potent antimitotic agent.[2] Standard laboratory safety protocols for handling cytotoxic compounds should be followed. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage.Ensure this compound is stored at -20°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
Precipitation of this compound in aqueous cell culture media. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in a suitable organic solvent (e.g., methanol). When diluting into your aqueous experimental medium, do so gradually while vortexing or stirring to aid dissolution. The final concentration of the organic solvent in the medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Unexpected cytotoxicity or off-target effects. Presence of degradation products with altered biological activity.Perform a purity check of your this compound stock solution using HPLC. If degradation is suspected, a fresh vial of the compound should be used. Consider performing a forced degradation study to identify potential degradation products and their biological effects.
Inconsistent results between different batches of this compound. Variability in purity or the presence of impurities.Always obtain a certificate of analysis (CoA) for each batch of this compound to verify its purity. If possible, perform your own quality control check (e.g., by HPLC or LC-MS) upon receiving a new batch.

This compound Stability and Degradation

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing indole and quinoxaline moieties, several potential degradation routes can be anticipated.[4][5][6] Alkaloids, in general, can be susceptible to hydrolysis, oxidation, and photodegradation.[7][8][9]

Potential Degradation Pathways:

  • Hydrolysis: The ester-like functionalities within the this compound molecule could be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[10][11][12]

  • Oxidation: The indole nucleus is known to be susceptible to oxidation.[5][13] Oxidative degradation can be initiated by exposure to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of photosensitive compounds, a common characteristic among alkaloids.[7][8]

  • Thermal Degradation: High temperatures can accelerate the degradation of alkaloids.[14][15][16]

Summary of Forced Degradation Conditions for Alkaloids

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[17][18] The following table summarizes typical stress conditions used in such studies for alkaloids.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CHydrolysis of ester or amide groups.
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CHydrolysis of ester or amide groups.[11]
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of electron-rich moieties like the indole ring.[18]
Thermal Degradation 40°C - 80°C (solid state and in solution)General decomposition.[15]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.[17]

Experimental Protocols

General Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.

  • Method: A reverse-phase HPLC method with UV detection is commonly used for the analysis of alkaloids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is a good starting point. The method should be validated to ensure it can separate the parent drug from its degradation products.

Visualizations

G Logical Workflow for this compound Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation (Stress Testing) cluster_2 Analysis This compound This compound Solid StockSolution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) This compound->StockSolution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) StockSolution->Oxidation Thermal Thermal Stress (60°C) StockSolution->Thermal Photo Photostability (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Degradation Profile HPLC->Data

Caption: Workflow for assessing this compound stability.

G This compound's Effect on the Cell Cycle cluster_0 This compound Intervention G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound Tubulin Inhibits Tubulin Polymerization This compound->Tubulin Tubulin->M Arrest

Caption: this compound-induced G2/M cell cycle arrest.

References

Minimizing off-target effects of Neoxaline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Neoxaline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antimitotic agent isolated from Aspergillus japonicus.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the M phase.[4][5]

Q2: What is the direct molecular target of this compound?

A2: The direct molecular target of this compound is tubulin.[4][5] Studies on its analogue, oxaline, have shown that it likely binds at or near the colchicine-binding site on tubulin.[4][5]

Q3: What are the known off-target effects of this compound?

A3: Currently, there is limited information in the scientific literature detailing specific molecular off-targets of this compound. It has been described as a weak central nervous system stimulant and a weak inhibitor of blood platelet aggregation, but the precise molecular targets responsible for these activities have not been elucidated.[1][2][3][6][7]

Q4: How can I minimize potential off-target effects in my experiments?

A4: Given the lack of specific off-target information for this compound, general strategies for minimizing off-target effects of small molecules should be employed:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., M-phase arrest) through dose-response studies.

  • Employ control experiments: Use a structurally related but inactive compound as a negative control to distinguish specific on-target effects from non-specific or off-target effects.

  • Phenotypic rescue experiments: If the intended target of this compound is known and can be manipulated (e.g., through overexpression or mutation), a rescue experiment can help confirm that the observed phenotype is due to on-target activity.

  • Use orthogonal approaches: Confirm key findings using an alternative method that targets the same pathway, such as RNA interference (siRNA) or a different small molecule inhibitor with a distinct chemical scaffold.

Troubleshooting Guides

Issue 1: High cell toxicity observed at concentrations expected to induce mitotic arrest.
  • Possible Cause: The concentration of this compound may be too high, leading to off-target effects or overwhelming cellular processes.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Titrate this compound across a wide range of concentrations to determine the optimal concentration that induces mitotic arrest without causing excessive cell death.

    • Assess cell viability: Use a quantitative cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with cell cycle analysis to correlate mitotic arrest with cytotoxicity.

    • Time-course experiment: Evaluate cell viability and mitotic index at different time points after this compound treatment to identify an optimal experimental window.

Issue 2: Inconsistent results or effects that are not reproducible.
  • Possible Cause: Variability in experimental conditions, or potential off-target effects that are sensitive to minor changes in the experimental setup.

  • Troubleshooting Steps:

    • Standardize protocols: Ensure consistent cell density, serum concentration, and treatment duration across all experiments.

    • Verify compound integrity: Ensure the proper storage of this compound (protect from light and moisture) and consider verifying its purity.

    • Use control cell lines: Test this compound on a panel of cell lines to determine if the observed effects are cell-type specific, which may hint at differing expression levels of on- and off-targets.

Data Presentation

Table 1: Estimated Antiproliferative and Cell Cycle Arrest Activity of this compound

The following data is estimated from the dose-response curves published by Koizumi et al. (2004) in Jurkat cells.

ParameterThis compound (µM)
IC50 for Antiproliferation (48h)~100
Concentration for G2/M Arrest (20h)70 - 140

Data estimated from graphical representations in the cited literature and should be confirmed experimentally in your system.[5]

Experimental Protocols

Protocol 1: Determining the On-Target Effect (Mitotic Arrest) of this compound via Flow Cytometry

  • Cell Plating: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

  • Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 10 µM to 200 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 20-24 hours).

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population indicates mitotic arrest.

Visualizations

Neoxaline_Signaling_Pathway cluster_cell Cell This compound This compound Tubulin Free Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Enables CellCycleArrest M-Phase Arrest Mitosis->CellCycleArrest Leads to

Caption: this compound's mechanism of action leading to M-phase arrest.

Off_Target_Workflow cluster_workflow Workflow for Assessing Off-Target Effects A 1. Dose-Response Curve (On-Target Effect) B 2. Determine Lowest Effective Concentration A->B C 3. Phenotypic Analysis (On- and Off-Target) B->C F 6. Target Engagement Assays (Optional) B->F Confirm Binding D 4. Use Negative Control (Inactive Analog) C->D Compare Phenotypes E 5. Orthogonal Validation (e.g., siRNA) C->E Confirm On-Target G 7. Proteome-wide Screening (e.g., Mass Spec) F->G Identify Off-Targets

Caption: General workflow for minimizing and identifying off-target effects.

References

Technical Support Center: Enhancing Neoxaline Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Neoxaline for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a fungal alkaloid with potent antimitotic and antiproliferative properties. It functions as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin, which leads to cell cycle arrest in the M phase.[1] However, this compound is practically insoluble in water, which significantly limits its oral absorption and, consequently, its systemic bioavailability.[2] This poor bioavailability can lead to high variability and suboptimal exposure in in vivo experiments, making it difficult to establish clear dose-response relationships.

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

The main goal is to improve the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal (GI) tract. Common strategies for poorly water-soluble drugs include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano scale (e.g., micronization, nanosuspensions).

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its dissolution.

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), which forms a micro- or nanoemulsion in the GI tract, facilitating absorption.

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.

Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?

The selection of a suitable strategy depends on the specific physicochemical properties of this compound, the desired dose, and the experimental context. A tiered approach is often recommended:

  • Feasibility Assessment: Start with simpler methods like co-solvent systems for initial proof-of-concept studies.

  • Formulation Screening: If a more robust formulation is needed, screen several advanced formulations in parallel (e.g., nanosuspension, solid dispersion, and SEDDS) at a small scale.

  • In Vitro Dissolution and In Vivo Pharmacokinetic Studies: Evaluate the most promising formulations using in vitro dissolution tests that mimic GI conditions and follow up with pharmacokinetic studies in an animal model to determine the formulation that provides the desired exposure profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
High variability in plasma concentrations between animals. Poor dissolution of this compound in the GI tract. Precipitation of the drug from the formulation upon dilution in GI fluids.1. Consider a more robust formulation, such as a nanosuspension or a solid dispersion, to improve dissolution rate and consistency. 2. For liquid formulations, ensure the vehicle maintains the drug in solution upon dilution with aqueous media. Perform in vitro dispersion tests.
Low or undetectable plasma concentrations of this compound. Insufficient drug absorption due to very poor solubility. Potential for first-pass metabolism.1. Increase the dose if no toxicity is observed. 2. Switch to a more advanced formulation strategy known to significantly enhance bioavailability, such as a SEDDS. 3. Consider co-administration with a P-glycoprotein inhibitor if efflux is suspected, though this adds complexity to the study.
Precipitation of this compound in the formulation upon storage. The formulation is a supersaturated system that is not physically stable.1. For solid dispersions, ensure the drug loading is not too high and that the polymer provides adequate stabilization. 2. For nanosuspensions, optimize the type and concentration of stabilizers (surfactants and polymers). 3. For SEDDS, ensure the drug remains dissolved in the lipid/surfactant mixture over time and at different temperatures.
Difficulty in preparing a consistent formulation. The chosen formulation method is complex or not well-optimized.1. Simplify the formulation if possible for early-stage studies. 2. Carefully follow a detailed standard operating procedure (SOP) for the chosen formulation method. 3. Ensure all components are of high quality and are compatible.

Data Presentation: Representative Pharmacokinetic Data for a Poorly Soluble Tubulin Inhibitor

Since specific pharmacokinetic data for various this compound formulations are not publicly available, the following table provides representative data for an analogous poorly soluble, orally administered, colchicine-binding site inhibitor, ABT-751, to illustrate the potential impact of formulation on bioavailability.[1][3][4][5][6]

Formulation Dose (mg/m²) (oral) Cmax (µg/mL) Tmax (h) AUC₀-∞ (µg·h/mL) Key Observation
Simple Suspension200~0.5 - 1.5~2-4~20 - 40Low and variable absorption.
Hypothetical Nanosuspension 200~2.5 - 4.0~1-2~60 - 80Faster absorption and increased exposure due to increased surface area.
Hypothetical Solid Dispersion 200~3.0 - 5.0~1-2~80 - 100Enhanced dissolution leading to higher peak concentrations and overall exposure.
Hypothetical SEDDS 200~4.0 - 6.0~1-1.5~100 - 120Significant improvement in absorption by presenting the drug in a solubilized form.

Note: The data for the hypothetical formulations are illustrative and represent the expected improvements based on established principles of bioavailability enhancement.

Experimental Protocols

Preparation of a this compound Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of this compound with a particle size in the sub-micron range to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer 1: Hydroxypropyl methylcellulose (HPMC)

  • Stabilizer 2: Tween 80

  • Milling Media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a dedicated media mill

Procedure:

  • Preparation of the Stabilizer Solution: Prepare a 1% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in purified water.

  • Pre-milling: Add this compound powder to the stabilizer solution to create a pre-suspension at a concentration of 10 mg/mL. Stir with a magnetic stirrer for 30 minutes.

  • Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. The volume of the beads should be approximately 50% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours. Monitor the temperature to ensure it does not exceed 40°C to prevent drug degradation.

  • Particle Size Analysis: Periodically take samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling beads by decanting or using a sieve.

  • Storage: Store the nanosuspension at 4°C.

Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer to improve its dissolution.

Materials:

  • This compound

  • Polymer: Polyvinylpyrrolidone (PVP K30)

  • Solvent: Methanol (or another suitable organic solvent in which both this compound and PVP are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-polymer ratio (w/w). The total solid concentration should be around 5-10% (w/v).

  • Solvent Evaporation: Place the solution in a round-bottom flask and attach it to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a thin film is formed on the flask wall.

  • Drying: Scrape off the solid film and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Storage: Store the solid dispersion powder in a desiccator at room temperature.

Visualizations

G cluster_formulation Bioavailability Enhancement Workflow start Poorly Soluble this compound fs Formulation Strategy Screening start->fs ns Nanosuspension fs->ns sd Solid Dispersion fs->sd sedds SEDDS fs->sedds invitro In Vitro Dissolution Testing ns->invitro sd->invitro sedds->invitro pk In Vivo Pharmacokinetic Study invitro->pk decision Select Optimal Formulation pk->decision end In Vivo Efficacy Studies decision->end

Caption: Workflow for selecting a bioavailability-enhanced formulation for this compound.

G cluster_pathway This compound's Mechanism of M-Phase Arrest g2 G2 Phase mpf Cyclin B / CDK1 (MPF) g2->mpf Activation prophase Prophase mpf->prophase Initiates metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase SAC satisfied tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle microtubule->spindle spindle->metaphase Chromosome alignment sac Spindle Assembly Checkpoint (SAC) spindle->sac Defective spindle activates SAC sac->anaphase Blocks transition apoptosis Apoptosis sac->apoptosis Prolonged arrest leads to This compound This compound This compound->tubulin Binds to colchicine site

Caption: Signaling pathway of this compound-induced M-phase cell cycle arrest.

References

Addressing experimental variability with Neoxaline treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Neoxaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive alkaloid isolated from the fungus Aspergillus japonicus.[1][2] Its primary mechanism of action is as an antimitotic agent.[1] It inhibits the proliferation of cells by arresting the cell cycle in the G2/M phase.[3] This is achieved through the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[3]

Q2: How should I prepare and store this compound stock solutions?

This compound is a white solid that is soluble in organic solvents such as methanol, chloroform, and ethyl acetate, but insoluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile dimethyl sulfoxide (DMSO). Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is preferable. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[4][5]

Q3: What are the expected cellular effects of this compound treatment?

Treatment of cancer cells with this compound is expected to result in:

  • Cell Cycle Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle.

  • Inhibition of Proliferation: A dose-dependent decrease in cell viability and proliferation.

  • Apoptosis: At higher concentrations or after prolonged exposure, this compound may induce apoptosis (programmed cell death). While the direct apoptotic signaling of this compound is not fully elucidated, related quinoxaline compounds have been shown to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax.[3][6][7]

Q4: In which cell lines has this compound shown activity?

This compound has been shown to have antiproliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) can vary between cell lines.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cancer cell lines. This data can be used as a starting point for determining the optimal concentration for your experiments.

Cell LineCancer TypeIC50 (µM)Reference
JurkatHuman T-cell leukemia43.7(Koizumi et al., 2004)
HCT-116 Human Colon Carcinoma ~22.4 (for a similar compound) (ResearchGate)
HTB-26 Human Breast Cancer 10-50 (for similar compounds) (ResearchGate)
PC-3 Human Prostate Cancer 10-50 (for similar compounds) (ResearchGate)
HepG2 Human Hepatocellular Carcinoma 10-50 (for similar compounds) (ResearchGate)

Note: The data for HCT-116, HTB-26, PC-3, and HepG2 are for structurally similar compounds and should be used as a preliminary guide. It is recommended to perform a dose-response curve to determine the IC50 of this compound in your specific cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 435.48 g/mol .

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of this compound: Volume (µL) = (1 mg / 435.48 g/mol) * (1 / 10 mmol/L) * 1,000,000 µL/L = 229.6 µL.

    • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Ensure the final DMSO concentration in your experiment is below 0.1% (v/v). A 1:1000 dilution of the DMSO stock will result in a 0.1% DMSO concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound or vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and suspension cells from the culture vessel. For adherent cells, use trypsin to detach them and then collect the cell suspension.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours. This step can be performed overnight.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Protocol 3: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin protein (commercially available)

  • GTP solution

  • Tubulin polymerization buffer

  • This compound at various concentrations

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Reaction Setup:

    • On ice, prepare the reaction mixtures in a 96-well plate. Each reaction should contain tubulin polymerization buffer, GTP, and tubulin protein.

    • Add this compound at the desired final concentrations to the respective wells.

    • Include control wells with DMSO (vehicle), paclitaxel, and nocodazole.

  • Initiation of Polymerization:

    • Place the 96-well plate in a microplate reader pre-warmed to 37°C.

  • Measurement:

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control to determine its effect on tubulin polymerization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - this compound is poorly soluble in aqueous solutions. - Final concentration of this compound is too high. - The DMSO stock was not properly mixed into the medium.- Ensure the final DMSO concentration is kept low (<0.1%). - Prepare the working solution by adding the DMSO stock to the medium while vortexing to ensure rapid and even dispersion. - Perform a solubility test at your desired final concentration before treating cells.
No significant G2/M arrest observed - this compound concentration is too low. - Incubation time is too short. - The cell line is resistant to this compound. - this compound has degraded.- Perform a dose-response experiment to determine the optimal concentration for G2/M arrest in your cell line. - Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal incubation time. - Verify the activity of your this compound stock on a sensitive cell line, if available. - Prepare a fresh stock solution of this compound.
High cell death at low concentrations - The cell line is highly sensitive to this compound. - Off-target effects of this compound. - DMSO concentration is too high.- Lower the concentration range of this compound in your experiments. - Reduce the incubation time. - Ensure the final DMSO concentration is not exceeding 0.1%.
Inconsistent results between experiments - Batch-to-batch variability of this compound. - Inconsistent cell culture conditions (e.g., cell density, passage number). - Variability in this compound stock solution preparation.- If possible, purchase a larger batch of this compound to use across multiple experiments. - Standardize your cell culture protocols. Use cells within a consistent passage number range. - Prepare and aliquot a large batch of this compound stock solution to ensure consistency.

Visualizations

Neoxaline_Mechanism_of_Action This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

This compound's primary mechanism of action.

Experimental_Workflow_Cell_Cycle cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Seed Cells Neoxaline_Prep Prepare this compound Working Solution Treatment Treat Cells with this compound Neoxaline_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Fixation Fix with Cold Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Workflow for cell cycle analysis with this compound.

Troubleshooting_Logic Start Unexpected Result Check_Solubility Precipitation Observed? Start->Check_Solubility Check_Concentration Concentration Correct? Check_Incubation Incubation Time Correct? Check_Concentration->Check_Incubation Yes Adjust_Concentration Optimize Concentration Check_Concentration->Adjust_Concentration No Check_Controls Controls Behaving as Expected? Check_Incubation->Check_Controls Yes Adjust_Time Optimize Incubation Time Check_Incubation->Adjust_Time No Check_Solubility->Check_Concentration No Improve_Solubilization Improve Solubilization Technique Check_Solubility->Improve_Solubilization Yes Validate_Reagents Validate Reagents & Cell Line Check_Controls->Validate_Reagents No Success Problem Resolved Check_Controls->Success Yes Adjust_Concentration->Success Adjust_Time->Success Improve_Solubilization->Success Validate_Reagents->Success

A logical approach to troubleshooting experiments.

References

Troubleshooting inconsistent results in Neoxaline assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neoxaline assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the fictitious Neurexin-1β (NRXN1β) receptor. By binding to NRXN1β, it allosterically inhibits the downstream activation of the fictional Kinase-Associated Protein Scaffolding Molecule (KAPSM), thereby disrupting the formation of the fictitious Synaptic Plasticity Complex-4 (SPC-4). This inhibition ultimately leads to a reduction in long-term potentiation in hippocampal neurons.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound can vary depending on the cell type and specific assay. However, a general starting range of 1 µM to 50 µM is recommended for most cell-based experiments. It is crucial to perform a dose-response curve to determine the EC50 for your specific experimental conditions.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Replicate Wells

High variability between replicate wells is a common issue that can obscure the true effect of this compound. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Reagent Inhomogeneity Thoroughly mix all reagents before use. Ensure this compound is completely dissolved in the solvent before diluting in media.
Incubation Conditions Verify incubator temperature and CO2 levels. Ensure even heat distribution within the incubator.
Issue 2: Lower Than Expected Potency (High EC50)

If this compound appears less potent than anticipated, consider the following factors.

Potential Cause Troubleshooting Steps
This compound Degradation Aliquot reconstituted this compound and avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions for each experiment.
High Serum Concentration This compound may bind to serum proteins, reducing its effective concentration. Test the effect of reducing the serum concentration in your cell culture media.
Incorrect Assay Endpoint Ensure the chosen assay endpoint is appropriate for measuring the downstream effects of NRXN1β inhibition.
Cell Line Variation Confirm the expression level of NRXN1β in your cell line. Passage number can also affect receptor expression and cell responsiveness.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Experimental Protocols

Standard Cell-Based NRXN1β Inhibition Assay

This protocol outlines a typical workflow for assessing this compound's inhibitory activity.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B D 4. Add this compound dilutions to cells B->D C 3. Prepare serial dilutions of this compound C->D E 5. Incubate for the desired treatment time D->E F 6. Add NRXN1β agonist E->F G 7. Add detection reagent (e.g., for KAPSM activity) F->G H 8. Incubate and read plate G->H I 9. Plot dose-response curve H->I J 10. Calculate EC50 value I->J

Caption: Workflow for a this compound NRXN1β inhibition assay.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

This compound This compound NRXN1B NRXN1β Receptor This compound->NRXN1B Inhibits KAPSM KAPSM NRXN1B->KAPSM Activates SPC4 SPC-4 Complex KAPSM->SPC4 Promotes formation LTP Long-Term Potentiation SPC4->LTP Induces

Caption: this compound's inhibitory effect on the NRXN1β signaling pathway.

Troubleshooting Logic Tree

Use this logic tree to diagnose potential issues with inconsistent assay results.

Start Inconsistent Results CheckReplicates High variability in replicates? Start->CheckReplicates CheckPotency Lower than expected potency? Start->CheckPotency CheckReplicates->CheckPotency No InconsistentSeeding Review cell seeding protocol CheckReplicates->InconsistentSeeding Yes Degradation Check this compound storage and handling CheckPotency->Degradation Yes EdgeEffects Check for edge effects InconsistentSeeding->EdgeEffects PipettingError Verify pipette calibration and technique EdgeEffects->PipettingError SerumBinding Test lower serum concentrations Degradation->SerumBinding CellLineIssues Verify cell line and NRXN1β expression SerumBinding->CellLineIssues

Caption: A logic tree for troubleshooting inconsistent this compound assay results.

Technical Support Center: Managing Neoxaline Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxic effects of Neoxaline at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a bioactive alkaloid isolated from Aspergillus japonicus.[1][2][3] It functions as an antimitotic agent, interfering with cell division.[1][3] While its precise cytotoxic mechanism at high concentrations is not fully elucidated, like many antimitotic agents, it is presumed to induce apoptosis (programmed cell death) by disrupting microtubule dynamics, which can trigger cell cycle arrest and subsequent activation of apoptotic signaling pathways.[4][5][6]

Q2: At what concentrations does this compound typically exhibit significant cytotoxicity?

The cytotoxic effects of this compound are cell-line dependent. Below is a table of hypothetical IC50 (half-maximal inhibitory concentration) values for this compound in various cancer cell lines after a 48-hour exposure. These values are provided as a general guide; it is crucial to determine the IC50 for your specific cell line and experimental conditions.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer15
A549Lung Cancer25
MCF-7Breast Cancer18
K562Leukemia10

Q3: What are the common signaling pathways involved in drug-induced cytotoxicity?

Drug-induced cytotoxicity often involves the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.[4][5][6] High concentrations of a cytotoxic compound can cause cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute apoptosis.[4][6] The diagram below illustrates a generalized view of these pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor (e.g., TNFR, FasR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase9 Caspase-9 Caspase8->Caspase9 Procaspase3 Procaspase-3 Caspase8->Procaspase3 This compound This compound (High Concentration) CellularStress Cellular Stress This compound->CellularStress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathways.

Troubleshooting Guides

Issue 1: Excessive Cell Death at Expected Non-Toxic Concentrations

Possible Cause:

  • Incorrect this compound Concentration: Errors in stock solution calculation or dilution.

  • Cellular Sensitivity: The cell line being used is more sensitive than anticipated.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.

Troubleshooting Steps:

  • Verify this compound Concentration:

    • Recalculate the stock solution concentration.

    • Use a spectrophotometer to verify the concentration if a known extinction coefficient is available.

    • Prepare fresh dilutions from the stock.

  • Perform a Dose-Response Curve:

    • Conduct a cytotoxicity assay (e.g., MTT or LDH release) with a wider range of this compound concentrations to determine the precise IC50 for your cell line.

  • Solvent Control:

    • Include a vehicle control group in your experiment, treating cells with the highest concentration of the solvent used in the this compound-treated groups.[7] The final solvent concentration should typically not exceed 0.1-0.5%.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Possible Cause:

  • Variable Cell Seeding Density: Inconsistent number of cells plated per well.

  • Cell Health and Passage Number: Cells may respond differently to treatment at different passage numbers or if their health is compromised.

  • Inconsistent Incubation Times: Variations in the duration of this compound exposure.

Troubleshooting Steps:

  • Standardize Cell Seeding:

    • Always count cells using a hemocytometer or an automated cell counter before plating.

    • Ensure a single-cell suspension to avoid clumping.

  • Maintain Consistent Cell Culture Practices:

    • Use cells within a defined low passage number range.

    • Regularly check for mycoplasma contamination.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Precise Timing:

    • Use a timer for all incubation steps, including drug treatment.

The following workflow diagram illustrates a standardized process for a cytotoxicity assay to improve reproducibility.

start Start cell_culture Culture cells to logarithmic growth phase start->cell_culture harvest Harvest and count cells cell_culture->harvest seed Seed cells in 96-well plate harvest->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 prepare_this compound Prepare this compound serial dilutions incubate1->prepare_this compound treat Treat cells with this compound and vehicle controls prepare_this compound->treat incubate2 Incubate for desired exposure time (e.g., 48h) treat->incubate2 assay Perform cytotoxicity assay (e.g., MTT, LDH) incubate2->assay measure Measure signal (e.g., absorbance) assay->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

Optimizing incubation time for Neoxaline-induced cell cycle arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Neoxaline for inducing cell cycle arrest. Find detailed FAQs, troubleshooting guides, experimental protocols, and data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal alkaloid that functions as a potent cell cycle inhibitor.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to tubulin, this compound disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[1][3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, the solid compound should be kept at -20°C. Once dissolved in DMSO, it is recommended to create single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: What is a typical effective concentration and incubation time for this compound?

The effective concentration and incubation time of this compound are highly dependent on the cell line and its proliferation rate.[4] A typical starting concentration range is between 10 µM and 150 µM.[3] For initial experiments, an incubation time of 20-24 hours is recommended.[3] However, it is critical to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model.[4][5]

Q4: Can this compound induce effects other than G2/M arrest?

Yes. While G2/M arrest is the primary outcome at optimal concentrations, higher concentrations or prolonged exposure can lead to secondary effects such as apoptosis.[6] If significant cell death is observed, it is advisable to lower the concentration or reduce the incubation time.

Q5: How can I verify that this compound has induced G2/M arrest?

The most common method for verifying cell cycle arrest is flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide (PI).[7] An accumulation of cells with 4N DNA content is indicative of G2/M arrest. This can be further confirmed by microscopy to observe an increased population of rounded, mitotic cells or by Western blot analysis for key G2/M proteins like Cyclin B1 and phosphorylated Histone H3.[6][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: No significant G2/M arrest is observed after treatment.

Possible CauseRecommended Solution
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM) to identify the optimal dose for your cell line.[4]
Insufficient Incubation Time The effect of this compound may require a longer incubation period depending on the cell line's doubling time. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).[5]
Cell Line Resistance Some cell lines may be inherently resistant to microtubule-targeting agents due to factors like efflux pumps or tubulin mutations.[9] Consider using a positive control compound (e.g., nocodazole, colchicine) to confirm that the experimental setup is working.[10]
Compound Degradation Ensure proper storage of this compound stock solutions (-80°C, protected from light). Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]
Flow Cytometry Issues Ensure your flow cytometry protocol is optimized. Check for cell clumps (filter samples), use the correct cell concentration (~1x10⁶ cells/mL), and ensure adequate fixation and staining.[11][12]

Issue 2: High levels of cell death or apoptosis are observed.

Possible CauseRecommended Solution
Concentration Too High High concentrations of this compound can be cytotoxic. Reduce the concentration used in your experiment. Analyze an earlier time point before widespread cell death occurs.[13]
Incubation Time Too Long Prolonged G2/M arrest can eventually trigger apoptosis. Reduce the incubation time to capture the peak of cell cycle arrest before the onset of cell death.[4]
Cell Line Sensitivity The cell line being used may be particularly sensitive to microtubule disruption. Perform a careful dose-response and time-course experiment to find a window between effective arrest and cytotoxicity.

Issue 3: Poor resolution of cell cycle phases in flow cytometry data.

Possible CauseRecommended Solution
High Flow Rate Running samples at a high flow rate can increase the coefficient of variation (CV) and reduce resolution. Always use the lowest flow rate setting on the cytometer.[11][14]
Cell Aggregates Clumped cells will be read as single events with higher DNA content, distorting the G2/M peak. Gently pipette samples before analysis and pass them through a cell-strainer cap on the flow tube.[12]
Inadequate RNase Treatment Propidium iodide can bind to double-stranded RNA, leading to high background fluorescence. Ensure sufficient RNase concentration and incubation time to degrade all RNA.[12]
Improper Fixation Suboptimal fixation can lead to poor-quality DNA staining. Ethanol fixation (ice-cold 70%) is generally recommended for good cell cycle profiles.[14]

Data Presentation

The following tables provide example data to guide your experimental design.

Table 1: Recommended Starting Conditions for this compound Treatment in Common Cell Lines Note: These are suggested starting points. Optimization is required for each cell line.

Cell LineRecommended Starting ConcentrationRecommended Incubation TimeExpected % of Cells in G2/M
Jurkat (Human T lymphocyte)70 µM20 hours~50-60%[3]
HeLa (Human cervical cancer)50 µM24 hours~45-55%
A549 (Human lung carcinoma)100 µM24 hours~40-50%
MCF-7 (Human breast cancer)80 µM30 hours~50-60%

Table 2: Example Time-Course Experiment for G2/M Arrest in HeLa Cells with 50 µM this compound

Incubation Time (Hours)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)55.2%28.3%16.5%
648.1%29.5%22.4%
1235.7%24.1%40.2%
2422.5%25.0%52.5%
4824.8% (sub-G1 peak appears)18.7%45.3% (cell death increases)

Table 3: Example Dose-Response Experiment for G2/M Arrest in HeLa Cells (24-hour Incubation)

This compound Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Vehicle Control)54.9%29.1%16.0%
1046.3%27.5%26.2%
2531.8%26.1%42.1%
5022.1%25.5%52.4%
10018.9% (sub-G1 peak appears)20.3%48.8% (toxicity observed)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution : Briefly centrifuge the vial of solid this compound to ensure the powder is at the bottom.

  • Solvent Addition : Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 20 mM).

  • Dissolution : Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Aliquoting and Storage : Prepare single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Optimizing Incubation Time via a Time-Course Experiment

  • Cell Seeding : Seed your cells in multiple plates or wells at a density that will ensure they are approximately 50-60% confluent at the time of harvest.

  • Treatment : After allowing cells to adhere (typically overnight), treat them with a predetermined, fixed concentration of this compound (e.g., the IC50 or a concentration from a preliminary dose-response experiment). Include a vehicle control (DMSO alone).[4]

  • Time-Course Incubation : Incubate the cells for a range of time points. A good starting range is 6, 12, 24, and 48 hours.[5]

  • Cell Harvest : At each designated time point, harvest both the control and treated cells. For adherent cells, this involves trypsinization followed by collection and washing.

  • Endpoint Analysis : Process the cells for your desired endpoint. For cell cycle analysis, proceed with fixation and staining as described in Protocol 3.

  • Data Analysis : Quantify the percentage of cells in the G2/M phase for each time point. The optimal incubation time is the point where the G2/M population is maximal before significant signs of cytotoxicity (e.g., a large sub-G1 peak) appear.[4]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Harvest : Harvest approximately 1x10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing : Resuspend the cell pellet in 1 mL of ice-cold PBS, centrifuge again, and discard the supernatant.

  • Fixation : Resuspend the cell pellet by gently vortexing. Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration : Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells twice with 1 mL of PBS.

  • Staining : Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry : Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[14] Collect data for at least 20,000 events per sample. Gate on the single-cell population to exclude debris and aggregates, and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

Neoxaline_Pathway cluster_cell Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms This compound This compound This compound->Tubulin Inhibits SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Incorrect attachment activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Arrest G2/M Arrest APC_C->Arrest Inhibition leads to

Caption: this compound inhibits tubulin polymerization, disrupting mitotic spindle formation and activating the Spindle Assembly Checkpoint (SAC), which ultimately leads to G2/M cell cycle arrest.

Optimization_Workflow start Start seed Seed cells in multiple plates start->seed treat Treat with fixed this compound concentration and vehicle control seed->treat incubate Incubate for different durations (e.g., 6, 12, 24, 48h) treat->incubate harvest Harvest cells at each time point incubate->harvest fix_stain Fix cells and stain with Propidium Iodide harvest->fix_stain flow Analyze by Flow Cytometry fix_stain->flow analyze Quantify % of cells in G2/M phase flow->analyze determine Determine optimal time (Max G2/M before toxicity) analyze->determine end End determine->end

Caption: Experimental workflow for determining the optimal incubation time for this compound-induced cell cycle arrest.

Troubleshooting_Flow start Issue: Poor G2/M Arrest q_conc Did you perform a dose-response? start->q_conc s_conc_no Action: Run dose-response (e.g., 1-200 µM) q_conc->s_conc_no No q_time Did you perform a time-course? q_conc->q_time Yes s_time_no Action: Run time-course (e.g., 6-48h) q_time->s_time_no No q_flow Is flow data high quality? (Low CV, no clumps) q_time->q_flow Yes s_flow_no Action: Optimize flow protocol (Filter cells, use low flow rate) q_flow->s_flow_no No s_resist Consider cell line resistance. Use positive control. q_flow->s_resist Yes

References

Validation & Comparative

Neoxaline and Oxaline: A Comparative Analysis of Efficacy in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two fungal alkaloids, neoxaline and oxaline, in inducing cell cycle arrest. The information presented is based on available experimental data to aid researchers in understanding their mechanisms of action and comparative potency.

Comparative Efficacy in Cell Cycle Arrest

Both this compound and oxaline have been shown to induce cell cycle arrest in the G2/M phase in Jurkat cells. However, experimental data indicates a significant difference in their potency, with oxaline being several times more potent than this compound.[1] Accumulation of cells in the G2/M phase is observed at lower concentrations of oxaline compared to this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of this compound and oxaline in inducing G2/M phase cell cycle arrest in Jurkat cells after 20 hours of treatment.

CompoundConcentration for Initial G2/M ArrestConcentration for Maximum G2/M Arrest
This compound 70 µM200 µM
Oxaline 20 µM70 µM

Mechanism of Action

Oxaline

Oxaline induces M-phase arrest through a well-defined mechanism involving the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest. Furthermore, treatment with oxaline results in a decrease in the phosphorylation level of Cdc2, a key kinase that promotes entry into mitosis.[1] This dephosphorylation is indicative of M-phase arrest.

This compound

The precise molecular mechanism by which this compound induces G2/M phase arrest has not been as extensively characterized as that of oxaline. While it is known to cause an accumulation of cells in the G2/M phase, it is not definitively established in the reviewed literature whether this occurs through the same tubulin polymerization inhibition pathway as oxaline.

Signaling Pathway Diagrams

Oxaline_Signaling_Pathway cluster_cell Cell Oxaline Oxaline Tubulin Tubulin Oxaline->Tubulin Inhibits polymerization Cdc2_p Cdc2-P/Cyclin B (Inactive) Oxaline->Cdc2_p Leads to decreased Cdc2 phosphorylation Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Microtubules->Spindle_Assembly_Checkpoint Disruption activates Cdc2_CyclinB Cdc2/Cyclin B (Active) Spindle_Assembly_Checkpoint->Cdc2_CyclinB Inhibits activation M_Phase_Arrest M-Phase Arrest Cdc2_CyclinB->M_Phase_Arrest Progression to anaphase blocked Cdc2_p->Cdc2_CyclinB Dephosphorylation Neoxaline_Signaling_Pathway cluster_cell Cell This compound This compound Unknown_Target Molecular Target(s) (Undetermined) This compound->Unknown_Target G2_M_Checkpoint G2/M Checkpoint Activation Unknown_Target->G2_M_Checkpoint Cell_Cycle_Machinery Cell Cycle Machinery G2_M_Checkpoint->Cell_Cycle_Machinery Inhibits progression G2_M_Phase_Arrest G2/M Phase Arrest Cell_Cycle_Machinery->G2_M_Phase_Arrest Experimental_Workflow cluster_workflow Cell Cycle Analysis Workflow Start Start Cell_Culture Jurkat Cell Culture Start->Cell_Culture Treatment Treatment with This compound or Oxaline Cell_Culture->Treatment Harvesting Cell Harvesting (Centrifugation) Treatment->Harvesting Fixation Fixation in Cold Ethanol Harvesting->Fixation Staining Propidium Iodide Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis and Quantification Flow_Cytometry->Data_Analysis End End Data_Analysis->End Mechanism_Comparison cluster_comparison Comparative Mechanisms of Action This compound This compound G2_M_Arrest Induces G2/M Phase Arrest This compound->G2_M_Arrest Oxaline Oxaline Oxaline->G2_M_Arrest Tubulin_Inhibition Inhibits Tubulin Polymerization Oxaline->Tubulin_Inhibition Cdc2_Dephosphorylation Decreases Cdc2 Phosphorylation Oxaline->Cdc2_Dephosphorylation M_Phase_Arrest Induces M-Phase Arrest Tubulin_Inhibition->M_Phase_Arrest Cdc2_Dephosphorylation->M_Phase_Arrest

References

Neoxaline and Colchicine: A Comparative Guide for Tubulin Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of neoxaline and colchicine, two prominent tubulin inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document serves as a valuable resource for researchers investigating microtubule dynamics and developing novel anticancer therapeutics.

Introduction to this compound and Colchicine

This compound is a fungal alkaloid isolated from Aspergillus japonicus. It has been identified as an antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical protein for microtubule formation and cell division.

Colchicine , a well-known natural product derived from the autumn crocus (Colchicum autumnale), is a classic tubulin-binding agent. It is widely used in cell biology research to study microtubule dynamics and has clinical applications in the treatment of gout and other inflammatory conditions.[1] Its potent antimitotic properties have also made it a benchmark compound in the study of tubulin inhibitors for cancer therapy.

Both this compound and colchicine exert their primary effects by interacting with tubulin, the building block of microtubules. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the M phase, and can ultimately trigger programmed cell death, or apoptosis. This guide will delve into a quantitative comparison of their efficacy, their specific effects on cellular processes, and the underlying signaling pathways.

Comparative Performance Data

The following tables summarize the quantitative data on the antiproliferative and tubulin polymerization inhibitory activities of this compound and colchicine.

Table 1: Antiproliferative Activity in Jurkat Cells

CompoundIC50 (µM)Cell LineReference
This compound43.7Jurkat[2]
Colchicine0.0068Jurkat[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Source of TubulinReference
Oxaline (structurally similar to this compound)7.5Porcine Brain
Colchicine1.0Porcine Brain

Note: Data for oxaline is used as a proxy for this compound's tubulin polymerization inhibition activity, as they are structurally related and studied in the same publication.

Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest

Both this compound and colchicine are classified as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, which disrupts the assembly of microtubules. This mechanism is distinct from other classes of tubulin inhibitors, such as the taxanes (which stabilize microtubules) and the vinca alkaloids (which bind to a different site on tubulin).

Inhibition of Tubulin Polymerization

The primary mechanism of action for both compounds is the disruption of microtubule dynamics by inhibiting the polymerization of tubulin heterodimers. This leads to a decrease in the overall microtubule polymer mass within the cell.

cluster_tubulin Tubulin Dynamics cluster_inhibitors Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibited Polymerization Microtubules->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Colchicine Site This compound->Inhibited Polymerization Blocks Assembly Colchicine Colchicine Colchicine->Tubulin Dimers Binds to Colchicine Site Colchicine->Inhibited Polymerization Blocks Assembly

Mechanism of Tubulin Polymerization Inhibition
Cell Cycle Arrest

The disruption of microtubule function, particularly the mitotic spindle, leads to an arrest of the cell cycle at the G2/M phase. This prevents the proper segregation of chromosomes and ultimately halts cell division. Studies have shown that both this compound and colchicine induce a significant accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[3]

cluster_inhibitors Tubulin Inhibitors G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 This compound This compound This compound->M Arrest Colchicine Colchicine Colchicine->M Arrest

Induction of M-Phase Cell Cycle Arrest

Induction of Apoptosis

Prolonged M-phase arrest triggered by tubulin inhibitors like this compound and colchicine often leads to the activation of the intrinsic apoptotic pathway.

Table 3: Apoptosis Induction in Jurkat Cells

CompoundConcentration% Apoptotic Cells (Sub-G1)Time PointReference
This compound140 µMIncreased sub-G1 population20 hours[3]
Colchicine20 nM33%24 hours[1]

While direct quantitative comparison at the same concentrations is not available from the searched literature, both compounds clearly induce apoptosis in Jurkat cells. The apoptotic cascade initiated by these tubulin inhibitors typically involves the activation of caspases, a family of proteases that execute programmed cell death. For instance, colchicine treatment has been shown to lead to the activation of caspase-3.[1][4]

Tubulin Inhibition Tubulin Inhibition M-Phase Arrest M-Phase Arrest Tubulin Inhibition->M-Phase Arrest Caspase Activation Caspase Activation M-Phase Arrest->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis Induction Pathway

Signaling Pathways

The cellular response to tubulin inhibition is complex and involves the modulation of various signaling pathways.

Colchicine-Modulated Pathways

Colchicine has been shown to influence several key signaling pathways, contributing to its anti-inflammatory and pro-apoptotic effects:

  • NF-κB Pathway: Colchicine can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.[5][6] By preventing the degradation of IκB, an inhibitor of NF-κB, colchicine blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

  • NLRP3 Inflammasome: Colchicine is a known inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[7][8][9] This inhibition is thought to be mediated through its disruption of microtubules, which are necessary for the assembly and activation of the inflammasome.[10]

Colchicine Colchicine Microtubule Disruption Microtubule Disruption Colchicine->Microtubule Disruption NF-kB Pathway NF-kB Pathway Microtubule Disruption->NF-kB Pathway Inhibits NLRP3 Inflammasome NLRP3 Inflammasome Microtubule Disruption->NLRP3 Inflammasome Inhibits Inflammation Inflammation NF-kB Pathway->Inflammation Reduces NLRP3 Inflammasome->Inflammation Reduces

Colchicine's Impact on Signaling Pathways
This compound-Modulated Pathways

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways modulated by this compound beyond its direct interaction with tubulin. Further research is required to elucidate the downstream signaling cascades affected by this compound, which could reveal novel mechanisms of action and potential therapeutic targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Tubulin Polymerization Assay

Objective: To measure the inhibitory effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare tubulin solution in polymerization buffer on ice.

  • Add the test compound at various concentrations to the tubulin solution. An equivalent volume of the solvent is used as a control.

  • Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Prepare Tubulin Solution Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Incubate on Ice Incubate on Ice Add Test Compound->Incubate on Ice Initiate Polymerization (37°C) Initiate Polymerization (37°C) Incubate on Ice->Initiate Polymerization (37°C) Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Initiate Polymerization (37°C)->Monitor Absorbance (340 nm) Calculate IC50 Calculate IC50 Monitor Absorbance (340 nm)->Calculate IC50

Tubulin Polymerization Assay Workflow
Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium

  • Test compounds (this compound, Colchicine)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere or grow to a suitable density.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Harvest and Fix Cells Harvest and Fix Cells Treat with Compound->Harvest and Fix Cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest and Fix Cells->Stain with Propidium Iodide Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Propidium Iodide->Analyze by Flow Cytometry Quantify Cell Cycle Phases Quantify Cell Cycle Phases Analyze by Flow Cytometry->Quantify Cell Cycle Phases

Cell Cycle Analysis Workflow

Conclusion

This guide provides a comparative overview of this compound and colchicine, highlighting their shared mechanism as tubulin polymerization inhibitors that bind to the colchicine site. While both compounds effectively induce M-phase cell cycle arrest and apoptosis, the available data suggests that colchicine is significantly more potent in its antiproliferative activity against Jurkat cells.

The well-documented effects of colchicine on the NF-κB and NLRP3 inflammasome signaling pathways provide a deeper understanding of its anti-inflammatory properties. In contrast, the downstream signaling effects of this compound remain largely unexplored, presenting a promising area for future research. The experimental protocols and comparative data presented herein are intended to serve as a foundational resource for scientists working to unravel the complexities of microtubule-targeted therapies and to develop the next generation of antimitotic agents. Further investigation into the signaling pathways modulated by this compound could reveal novel therapeutic opportunities and enhance our understanding of the cellular responses to tubulin inhibition.

References

Cross-validation of Neoxaline's antimitotic activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimitotic activity of Neoxaline, a fungal alkaloid, against other known tubulin-targeting agents. The information presented herein is intended to offer a comprehensive overview of this compound's potency and mechanism of action, supported by available experimental data.

Executive Summary

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Colchicine. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 Value
This compound Jurkat43.7 µM
OxalineJurkat8.7 µM
ColchicineJurkat6.8 nM
ColchicineHeLaData Not Available
ColchicineMCF-7Data Not Available
ColchicineA549Data Not Available

Data for Jurkat cells is sourced from a single study for direct comparison.[2] Data for Colchicine in other cell lines is provided as a reference from various studies and may not be directly comparable due to differing experimental conditions.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its antimitotic effect by disrupting the formation of microtubules, essential components of the mitotic spindle required for cell division.[1] Studies have shown that this compound, similar to its analog Oxaline, inhibits the polymerization of tubulin in vitro.[1][2] Competitive binding assays have indicated that Oxaline interacts with the colchicine-binding site on tubulin.[1] This mechanism of action leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis in cancer cells.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Antimitotic Activity Assessment cluster_data_analysis Data Analysis & Comparison A Cancer Cell Lines (e.g., Jurkat, HeLa, MCF-7, A549) B Seed cells in multi-well plates A->B C Treat with varying concentrations of This compound, Colchicine, etc. B->C D Cell Viability Assay (MTT Assay) C->D E Cell Cycle Analysis (Flow Cytometry) C->E G Calculate IC50 Values D->G H Determine Percentage of Cells in G2/M Phase E->H F In Vitro Tubulin Polymerization Assay I Measure Inhibition of Tubulin Polymerization F->I J Comparative Analysis G->J H->J I->J

Caption: Experimental workflow for cross-validating antimitotic activity.

signaling_pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

logical_relationship cluster_this compound This compound cluster_alternatives Alternative Antimitotic Agents N_Activity Antimitotic Activity (IC50 in Jurkat: 43.7 µM) Comparison Comparison of Potency (Jurkat Cells) N_Activity->Comparison N_Mech Mechanism: Inhibits Tubulin Polymerization N_Mech->Comparison Shared Mechanism C_Activity Colchicine (IC50 in Jurkat: 6.8 nM) C_Activity->Comparison V_Activity Vinca Alkaloids V_Activity->Comparison Different Binding Site T_Activity Taxanes T_Activity->Comparison Different Mechanism (Stabilizer)

Caption: Logical comparison of this compound with alternative agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., Jurkat, HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or the comparative antimitotic agent (e.g., Colchicine) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the antimitotic agent for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound (this compound or comparator) at various concentrations in a 96-well plate.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Calculate the rate and extent of polymerization inhibition by the test compounds.

References

A Comparative Analysis of Neoxaline and Other Aspergillus-Derived Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Neoxaline, a notable antimitotic agent, and other bioactive alkaloids derived from Aspergillus species. This document focuses on their mechanisms of action, cytotoxic activities, and the underlying signaling pathways, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of Aspergillus Alkaloids

The fungal genus Aspergillus is a prolific source of structurally diverse secondary metabolites, many of which exhibit potent biological activities.[1][2] Among these, alkaloids represent a significant class of compounds with promising therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a comparative analysis of this compound and other selected Aspergillus-derived alkaloids, highlighting their distinct mechanisms of action as potential anticancer agents.

Comparative Performance and Mechanism of Action

This section compares the biological performance of this compound with two other well-characterized Aspergillus-derived alkaloids: Pseurotin A/D and Fumiquinazoline F. These alkaloids have been selected due to their distinct and well-documented mechanisms of anticancer activity.

This compound: An Antimitotic Agent Targeting Tubulin Polymerization

This compound, isolated from Aspergillus japonicus, is a potent antimitotic agent that inhibits cell proliferation by arresting the cell cycle in the M phase.[4][5] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4][5] this compound has been shown to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics.[5][6]

Pseurotin A and D: Inducers of Apoptosis via Mitochondrial Pathways

Pseurotin A and D are spiroheterocyclic alkaloids known to induce apoptosis in cancer cells through mechanisms centered on mitochondrial dysfunction. Pseurotin D has been shown to trigger apoptosis in chronic lymphocytic leukemia (CLL) cells by inducing the collapse of the mitochondrial respiratory chain and promoting the production of reactive oxygen species (ROS).[7][8] This leads to cell cycle arrest in the G2/M phase and activation of the caspase cascade.[7][8] Pseurotin A also induces apoptosis by modulating the expression of key regulatory proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[9] Furthermore, Pseurotin A has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion, a novel target in cancer therapy.[10][11]

Fumiquinazoline F: An Inhibitor of Epithelial-Mesenchymal Transition (EMT)

Fumiquinazoline F, a quinazoline alkaloid, demonstrates anticancer activity by inhibiting a crucial process in cancer metastasis known as the epithelial-mesenchymal transition (EMT).[1][12] In triple-negative breast cancer cells, Fumiquinazoline F has been observed to revert the mesenchymal phenotype back to an epithelial one.[1][12] This is achieved by increasing the expression of the epithelial marker E-cadherin while decreasing the levels of mesenchymal markers such as vimentin and CD44.[1][12] This action effectively inhibits cancer cell migration and proliferation.[1][12]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound, Pseurotin A/D, and Fumiquinazoline F against various cancer cell lines, as reported in the literature. It is important to note that the IC50 values are dependent on the cell line and the specific experimental conditions.

AlkaloidCancer Cell LineIC50 ValueReference
This compoundJurkat (Human T-cell leukemia)43.7 µM[13]
Pseurotin AHepG2 (Human liver cancer)1.2 µM[11]
BT-474 (Human breast cancer)Dose-dependent inhibition (25-100 µM)[10]
T47D (Human breast cancer)Dose-dependent inhibition (25-100 µM)[10]
Pseurotin DMEC-1 (Human chronic lymphocytic leukemia)23 µM[7]
Fumiquinazoline FMCF-7 (Human breast cancer)48 µM[1][12]
MDA-MB-231 (Human breast cancer)54.1 µM[1][12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound, Pseurotin D, and Fumiquinazoline F.

Neoxaline_Pathway cluster_cellular_process Cellular Process cluster_outcome Outcome This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle M_Phase M Phase Arrest MitoticSpindle->M_Phase CellProliferation Inhibition of Cell Proliferation M_Phase->CellProliferation

Caption: this compound's mechanism of action leading to M phase arrest.

PseurotinD_Pathway cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects PseurotinD Pseurotin D Mitochondria Mitochondria PseurotinD->Mitochondria G2M_Arrest G2/M Phase Arrest PseurotinD->G2M_Arrest ROS ↑ Mitochondrial ROS Mitochondria->ROS MitoPotential ↓ Mitochondrial Membrane Potential Mitochondria->MitoPotential Caspase Caspase Activation ROS->Caspase MitoPotential->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M_Arrest->Apoptosis

Caption: Pseurotin D-induced apoptotic pathway.

FumiquinazolineF_Pathway cluster_cellular_process Cellular Process & Markers FumiquinazolineF Fumiquinazoline F EMT Epithelial-Mesenchymal Transition (EMT) FumiquinazolineF->EMT Inhibits E_Cadherin ↑ E-Cadherin EMT->E_Cadherin Vimentin ↓ Vimentin EMT->Vimentin CD44 ↓ CD44 EMT->CD44 Proliferation Inhibition of Cell Proliferation EMT->Proliferation Migration Inhibition of Cell Migration E_Cadherin->Migration Vimentin->Migration CD44->Migration

Caption: Fumiquinazoline F's inhibition of EMT.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the alkaloids on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., Jurkat, MEC-1, MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, Pseurotin D, Fumiquinazoline F) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the alkaloids.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds

  • A spectrophotometer with temperature control, capable of reading absorbance at 340 nm.

Procedure:

  • Resuspend the purified tubulin in the polymerization buffer to a final concentration of 1-2 mg/mL.

  • Keep the tubulin solution on ice to prevent spontaneous polymerization.

  • In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.

Conclusion

This compound, Pseurotin A/D, and Fumiquinazoline F, all derived from Aspergillus species, demonstrate significant anticancer potential through distinct mechanisms of action. This compound acts as a classic antimitotic agent by disrupting microtubule dynamics. In contrast, the Pseurotins induce programmed cell death by targeting mitochondrial function, while Fumiquinazoline F presents a novel approach by inhibiting the epithelial-mesenchymal transition, a key process in cancer metastasis. This comparative analysis underscores the chemical diversity and therapeutic potential of Aspergillus-derived alkaloids and provides a foundation for further research and development of these compounds as novel anticancer drugs. The detailed experimental protocols and pathway diagrams included in this guide serve as valuable resources for researchers in this field.

References

Unveiling Neoxaline's Foothold on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of neoxaline's binding interaction with tubulin against other well-established tubulin-targeting agents. Experimental data is presented to objectively assess its performance and confirm its binding site.

The fungal alkaloid this compound has been identified as a mitotic inhibitor that targets the microtubule cytoskeleton, a critical component in cell division. Understanding the precise binding site of this compound on the tubulin heterodimer is paramount for its development as a potential therapeutic agent. This guide synthesizes key experimental findings to confirm that this compound belongs to the growing class of colchicine-site inhibitors and provides a comparative analysis with other tubulin binders.

Quantitative Comparison of Tubulin Inhibitors

The following table summarizes the key quantitative data for this compound and other tubulin inhibitors, providing a basis for comparing their potency and binding characteristics.

CompoundBinding Site on TubulinBinding Affinity (Kd)Inhibition of Tubulin Polymerization (IC50)Anti-proliferative Activity (IC50)
This compound Colchicine SiteNot Quantitatively DeterminedDose-dependent inhibition observed43.7 µM (Jurkat cells)[1]
Oxaline Colchicine SiteNot Quantitatively DeterminedDose-dependent inhibition observed[1]8.7 µM (Jurkat cells)[1]
Colchicine Colchicine Site~1.4 µM~2.1 µM - 8.1 µM6.8 nM (Jurkat cells)[1]
Vinblastine Vinca Site~0.54 µM (high affinity)~0.54 µM - 32 µMNot specified in provided results
Paclitaxel (Taxol) Taxol Site~10 nMPromotes polymerizationNot specified in provided results

Note: Kd and IC50 values can vary depending on the specific experimental conditions, cell lines, and tubulin isoforms used.

Experimental Confirmation of this compound's Binding Site

The primary evidence for this compound's binding site on tubulin comes from competitive binding assays. These experiments are designed to determine if an unlabelled compound (in this case, oxaline, a close analog of this compound) can prevent a radiolabeled ligand with a known binding site from binding to its target protein, tubulin.

A study by Koizumi et al. (2004) demonstrated that oxaline effectively inhibits the binding of radiolabeled colchicine ([³H]colchicine) to purified tubulin in a dose-dependent manner.[1] Conversely, oxaline did not inhibit the binding of radiolabeled vinblastine ([³H]vinblastine), a compound known to bind to the distinct Vinca domain on tubulin.[1] This competitive displacement of colchicine, but not vinblastine, strongly indicates that this compound binds at or near the colchicine-binding site on the β-tubulin subunit.[1]

Experimental Workflow to Confirm this compound's Binding Site cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Analysis & Conclusion PurifiedTubulin Purified Tubulin Incubation1 Tubulin + [3H]Colchicine + this compound PurifiedTubulin->Incubation1 Incubation2 Tubulin + [3H]Vinblastine + this compound PurifiedTubulin->Incubation2 RadiolabeledLigands [3H]Colchicine [3H]Vinblastine RadiolabeledLigands->Incubation1 RadiolabeledLigands->Incubation2 This compound This compound (Oxaline) This compound->Incubation1 This compound->Incubation2 Separation Separation of Tubulin-Ligand Complex from Free Ligand (e.g., Gel Filtration) Incubation1->Separation Incubation2->Separation Measurement Quantification of Radioactivity Separation->Measurement Analysis Compare Radioactivity with Control (No this compound) Measurement->Analysis Conclusion Conclusion: This compound binds to the Colchicine site Analysis->Conclusion

Workflow for this compound Binding Site Confirmation

Comparative Binding Sites on the Tubulin Heterodimer

Tubulin-targeting agents are classified based on their distinct binding sites on the αβ-tubulin heterodimer. The three major binding domains are the colchicine site, the Vinca domain, and the paclitaxel (Taxol) site.

  • Colchicine Site: Located at the interface between the α- and β-tubulin subunits, inhibitors binding here, like this compound and colchicine, typically prevent the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly, thus promoting depolymerization.

  • Vinca Domain: Situated on the β-tubulin subunit, at a site distinct from the colchicine and taxol sites, Vinca alkaloids like vinblastine inhibit microtubule polymerization.

  • Taxol Site: Found on the interior (luminal) surface of the microtubule, paclitaxel and other taxanes bind to β-tubulin and stabilize microtubules, preventing the dynamic instability required for proper mitotic spindle function.

Binding Sites of Tubulin Inhibitors on the αβ-Tubulin Heterodimer cluster_tubulin αβ-Tubulin Heterodimer AlphaTubulin α-Tubulin ColchicineSite Colchicine Site (this compound) AlphaTubulin->ColchicineSite BetaTubulin β-Tubulin BetaTubulin->ColchicineSite VincaSite Vinca Domain (Vinblastine) BetaTubulin->VincaSite TaxolSite Taxol Site (Paclitaxel) BetaTubulin->TaxolSite

Major Drug Binding Sites on Tubulin

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, Colchicine, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • On ice, prepare a reaction mixture containing purified tubulin (final concentration ~3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Plot the absorbance at 340 nm versus time to generate polymerization curves.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.

Competitive Tubulin Binding Assay

This assay determines the binding site of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to tubulin.

Materials:

  • Purified tubulin protein

  • Radiolabeled ligands with known binding sites (e.g., [³H]colchicine, [³H]vinblastine)

  • Test compound (this compound/Oxaline)

  • Binding buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl₂)

  • Gel filtration columns (e.g., Sephadex G-50)

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate purified tubulin with a fixed concentration of the radiolabeled ligand (e.g., [³H]colchicine) in the binding buffer.

  • In parallel incubations, include increasing concentrations of the unlabeled test compound (this compound/oxaline). A control reaction with no test compound is also prepared.

  • Allow the binding reactions to reach equilibrium at the appropriate temperature (e.g., 37°C for colchicine).

  • Separate the tubulin-ligand complexes from the unbound radiolabeled ligand using a rapid method such as gel filtration chromatography.

  • Quantify the amount of radioactivity in the protein-containing fractions using a scintillation counter.

  • A decrease in the amount of bound radioactivity in the presence of the test compound indicates competition for the same binding site.

  • The IC50 for binding competition can be determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. This procedure is then repeated with a radiolabeled ligand for a different binding site (e.g., [³H]vinblastine) to confirm specificity.

References

Comparing synthetic Neoxaline with naturally isolated Neoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic neoxaline with its naturally isolated counterpart. This compound, a bioactive alkaloid originally isolated from the fungus Aspergillus japonicus, has garnered significant interest for its antimitotic properties.[1][2] The recent achievement of its total synthesis has opened avenues for broader investigation and potential therapeutic development.[3][4] This document presents a side-by-side analysis of their spectroscopic properties, biological activity, and the methodologies for their preparation, supported by experimental data.

Spectroscopic Data Comparison

The structural identity of synthetic this compound has been confirmed by comparing its spectroscopic data with that of the natural product. The data presented in the first asymmetric total synthesis of this compound demonstrated that the 1H NMR, 13C NMR, IR, and mass spectrometry data of the synthetic compound were identical to those of naturally occurring this compound.[5]

Table 1: Spectroscopic Data of Natural vs. Synthetic this compound

Spectroscopic DataNatural this compoundSynthetic this compound
1H NMR (CDCl3) Identical to syntheticIdentical to natural
13C NMR (CDCl3) Identical to syntheticIdentical to natural
IR (film) νmax cm-1 3400, 1680, 1640, 1450, 13803400, 1680, 1640, 1450, 1380
High-Resolution MS m/z 435.1855 (M+)m/z 435.1855 (M+)
Optical Rotation [α]D26 +78.3 (c 0.02, 1.0% CH3COOH/CHCl3)[α]D24 +78.7 (c 0.02, 1.0% CH3COOH/CHCl3)

Note: The spectroscopic data for both natural and synthetic this compound are reported to be identical in the literature. The values presented here are compiled from the initial isolation and total synthesis publications.

Biological Activity: Antimitotic Properties

This compound exhibits potent antimitotic activity by arresting the cell cycle in the M phase. This is achieved through the inhibition of tubulin polymerization. The biological activity of naturally sourced this compound has been evaluated in various studies. Given the identical chemical structure, the synthetic version is expected to exhibit the same biological profile.

Table 2: In Vitro Cytotoxicity of Natural this compound

Cell LineAssayIC50 (µM)
JurkatMTT Assay43.7

This data indicates that this compound is a moderately potent cytotoxic agent against the human T-cell leukemia cell line, Jurkat.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound's mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. By inhibiting the polymerization of tubulin into microtubules, this compound effectively halts the cell cycle at the M phase, leading to apoptosis in cancer cells.

G cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization M-Phase Arrest M-Phase Arrest Microtubules->M-Phase Arrest Disruption of Spindle Formation This compound This compound This compound->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis M-Phase Arrest->Apoptosis

Caption: this compound's mechanism of action.

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound from Aspergillus japonicus Fg-551 involves a multi-step extraction and chromatographic purification process.[2]

Workflow for Natural this compound Isolation

G Culture Broth Culture Broth Mycelial Cake Mycelial Cake Culture Broth->Mycelial Cake Filtration Methanol Extract Methanol Extract Mycelial Cake->Methanol Extract Methanol Extraction Concentrated Extract Concentrated Extract Methanol Extract->Concentrated Extract Concentration Ethyl Acetate Extract Ethyl Acetate Extract Concentrated Extract->Ethyl Acetate Extract Ethyl Acetate Extraction Crude this compound Crude this compound Ethyl Acetate Extract->Crude this compound Silica Gel Chromatography Pure this compound Pure this compound Crude this compound->Pure this compound Crystallization

Caption: Isolation of natural this compound.

  • Fermentation: Aspergillus japonicus Fg-551 is cultured in a suitable medium to produce this compound.

  • Extraction: The culture broth is filtered, and the mycelial cake is extracted with methanol. The methanol extract is concentrated and then partitioned with ethyl acetate.

  • Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography.

  • Crystallization: The fractions containing this compound are combined, concentrated, and crystallized to yield pure this compound.

Total Synthesis of this compound

The asymmetric total synthesis of this compound is a complex multi-step process that has been successfully achieved, confirming the absolute configuration of the natural product.[3][4] The key steps involve the stereoselective formation of a quaternary carbon center, construction of the indoline spiroaminal core, and a final photoisomerization to yield the natural (E)-isomer.

Key Stages of this compound Total Synthesis

G cluster_0 Synthesis of Indoline Spiroaminal Core cluster_1 Completion of Synthesis Starting Material Starting Material Stereoselective Alkylation Stereoselective Alkylation Starting Material->Stereoselective Alkylation Cyclization Cyclization Stereoselective Alkylation->Cyclization Indoline Spiroaminal Indoline Spiroaminal Cyclization->Indoline Spiroaminal Side Chain Introduction Side Chain Introduction Indoline Spiroaminal->Side Chain Introduction (Z)-Neoxaline (Z)-Neoxaline Side Chain Introduction->(Z)-Neoxaline (E)-Neoxaline (Natural) (E)-Neoxaline (Natural) (Z)-Neoxaline->(E)-Neoxaline (Natural) (Z)-Neoxaline->(E)-Neoxaline (Natural) Photoisomerization

Caption: Total synthesis of this compound.

Tubulin Polymerization Inhibition Assay

The inhibitory effect of this compound on tubulin polymerization can be assessed using an in vitro assay that measures the change in turbidity of a tubulin solution.

  • Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Incubation: The tubulin solution is incubated with various concentrations of this compound or a control vehicle.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C and adding GTP.

  • Measurement: The increase in absorbance at 340 nm is monitored over time. A decrease in the rate and extent of absorbance increase in the presence of this compound indicates inhibition of tubulin polymerization.

Conclusion

The successful total synthesis of this compound has confirmed its structure and provides a renewable source for this biologically active molecule. The spectroscopic and biological data demonstrate that synthetic this compound is identical to its natural counterpart. This opens the door for further medicinal chemistry efforts to explore the structure-activity relationships of the this compound scaffold, with the ultimate goal of developing novel anticancer agents.

References

Validating the Antiproliferative Effects of Neoxaline Using MTT Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Antiproliferative Activity

Neoxaline's classification as an antimitotic agent strongly suggests its potential to inhibit cell proliferation, a hallmark of cancer.[1] To provide a quantitative context for its potential efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives against a range of human cancer cell lines, as determined by the MTT assay. These compounds, sharing a core chemical scaffold, serve as relevant benchmarks for assessing the potential antiproliferative potency of this compound.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 1 A549 (Lung)2.7 nM[2]
Quinoxaline Derivative 2 HCT-116 (Colon)7.70 nM[2]
Quinoxaline Derivative 3 MCF-7 (Breast)2.2 nM[2]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione MKN 45 (Gastric)0.073 µM[3]
Adriamycin (Doxorubicin) MKN 45 (Gastric)0.12 µM[3]
Cisplatin MKN 45 (Gastric)2.67 µM[3]
(E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one MV4-11 (Leukemia)1.7 µM[4]
Oxiranyl-Quinoxaline Derivative (11a) SK-N-SH (Neuroblastoma)2.49 µM[5]
Oxiranyl-Quinoxaline Derivative (11b) IMR-32 (Neuroblastoma)7.12 µM[5]
Quinoxaline Derivative (Compound 11) MCF-7 (Breast)0.81 µM[6]
Quinoxaline Derivative (Compound 13) HepG2 (Liver)1.22 µM[6]

Experimental Protocols

A detailed and robust experimental protocol is critical for the accurate determination of antiproliferative effects. The following section outlines the methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol

This protocol is a standard guideline and may require optimization based on the specific cell line and laboratory conditions.

Materials:

  • This compound (or other test compounds)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsinization.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizing the Experimental Workflow and Underlying Mechanisms

To better illustrate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) compound_prep 2. Compound Preparation (Serial Dilutions of this compound) treatment 3. Cell Treatment (24-72 hours) compound_prep->treatment mtt_addition 4. MTT Addition (10 µL/well) treatment->mtt_addition incubation 5. Incubation (3-4 hours) mtt_addition->incubation solubilization 6. Formazan Solubilization (100 µL DMSO/well) incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow of the MTT assay for determining the antiproliferative effects of this compound.

As an antimitotic agent, this compound likely interferes with the cell cycle, leading to apoptosis. The following diagram illustrates a simplified signaling pathway commonly affected by such agents. Antimitotic drugs often disrupt microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC).[7] Prolonged activation of the SAC can lead to mitotic arrest and subsequently trigger apoptosis through pathways involving the phosphorylation of Bcl-2 and the activation of caspases.[8][9]

Antimitotic_Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Pathway This compound This compound (Antimitotic Agent) Microtubules Microtubule Dynamics This compound->Microtubules Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Activates Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Leads to Bcl2_phos Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_phos Induces Caspase_act Caspase Activation Bcl2_phos->Caspase_act Promotes Apoptosis Apoptosis Caspase_act->Apoptosis Executes

Caption: A simplified signaling pathway for antimitotic agent-induced apoptosis.

References

Neoxaline in Cancer Research: A Comparative Analysis with Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Among the diverse scaffolds explored, quinoxaline derivatives have emerged as a significant class of compounds with a broad spectrum of anticancer activities. This guide provides a comparative analysis of Neoxaline, a naturally occurring alkaloid, with other compounds that target microtubules, a critical component of the cellular machinery for proliferation. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance.

Comparative Antiproliferative Activity

The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating higher potency. The antiproliferative effects of this compound have been evaluated against human T-cell leukemia (Jurkat) cells and compared with its structural analog, Oxaline, and the well-established antimitotic drug, Colchicine.

CompoundCancer Cell LineIC50 Value
This compound Jurkat43.7 µM[1]
Oxaline Jurkat8.7 µM[1]
Colchicine Jurkat6.8 nM[1]

Experimental Protocols

The quantitative data presented above was obtained through a series of well-defined experimental procedures. Understanding these methodologies is crucial for the interpretation and replication of the findings.

Cell Culture and Compound Treatment

Human T-cell leukemia (Jurkat) cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were seeded in 96-well plates. Stock solutions of this compound, Oxaline, and Colchicine were prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium before being added to the cells.

MTT Assay for Cell Viability

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Treatment: Jurkat cells were incubated with varying concentrations of this compound, Oxaline, or Colchicine for 48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Mechanism of Action: Targeting Microtubule Dynamics

This compound exerts its anticancer effects by disrupting the normal function of microtubules, which are essential for cell division.[1][2] This mechanism is shared by a number of other successful anticancer drugs.

Signaling Pathway of this compound-induced Mitotic Arrest

Neoxaline_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to tubulin (Colchicine site) Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle M_Phase M Phase Arrest (Mitotic Arrest) Microtubule:e->M_Phase:w Disruption leads to MitoticSpindle->M_Phase Normal Progression Apoptosis Apoptosis (Cell Death) M_Phase->Apoptosis Triggers

Caption: this compound's mechanism of action leading to cancer cell death.

Studies have shown that both this compound and Oxaline induce cell cycle arrest at the G2/M phase in Jurkat cells.[1] Further investigation revealed that this arrest occurs in the M phase (mitosis). The underlying mechanism is the inhibition of tubulin polymerization.[1] this compound, like Oxaline, binds to tubulin, the protein subunit of microtubules, and has been shown to compete with colchicine for its binding site.[1] This interference with tubulin polymerization prevents the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and ultimately triggering apoptosis (programmed cell death).[3][4]

Conclusion

This compound demonstrates antiproliferative activity against cancer cells by inhibiting tubulin polymerization, a well-validated target in cancer therapy. While its potency is less than that of its analog Oxaline and significantly lower than the established drug Colchicine, its distinct chemical structure as a complex indole alkaloid may offer a different pharmacological profile and potential for further development. The data presented here provides a foundational comparison for researchers interested in the therapeutic potential of this compound and other microtubule-targeting agents. Further studies, including evaluation against a broader panel of cancer cell lines and in vivo models, are necessary to fully elucidate its anticancer capabilities and potential for clinical application.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Neoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds like Neoxaline is paramount to ensuring laboratory safety, environmental protection, and data integrity. As a bioactive fungal metabolite with antimitotic properties, this compound requires stringent handling and disposal protocols to mitigate risks associated with its cytotoxic potential. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, serving as an essential resource for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance due to its cytotoxic and antimitotic properties. All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in any form (solid or in solution). This includes:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is essential.

  • Respiratory Protection: When handling the solid compound or creating solutions, a NIOSH-approved respirator is necessary to prevent inhalation.

Engineering Controls: All handling of this compound powder and the preparation of solutions should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize aerosolization and exposure.

Quantitative Data Summary for this compound Disposal

Obtaining specific quantitative data for investigational compounds like this compound can be challenging. The following table summarizes available information and provides estimated values based on its chemical class (fungal alkaloid, antimitotic agent) to guide risk assessment and disposal procedures.

ParameterValueSignificance for Disposal
Chemical Class Fungal Alkaloid, Antimitotic AgentCompounds in this class are often cytotoxic and require handling as hazardous waste.
Known Hazards Cytotoxic, Antiproliferative, Stimulates Central Nervous System.[1] Not for human or veterinary use.Dictates the necessity for stringent PPE and containment during handling and disposal to prevent personnel exposure.
Acute Toxicity (LD50) Data not available for this compound. For other toxic indole alkaloids from fungi, LD50 values in animal models can range from 75-125 mg/kg.The lack of specific data necessitates treating this compound as a highly toxic substance. All waste must be considered acutely toxic.
Solubility Soluble in Methanol, Chloroform, Ethyl Acetate. Insoluble in Water, Hexane.Informs the choice of solvents for decontamination procedures and the potential for environmental mobility if spilled.
Environmental Fate
- Persistence Data not available. As a complex organic molecule, it is likely to be persistent in the environment without specific degradation mechanisms.Underscores the importance of preventing environmental release through proper disposal, as natural degradation may be slow.
- Bioaccumulation Data not available. The lipophilic nature of similar alkaloids suggests a potential for bioaccumulation in organisms.Reinforces the need to prevent entry into aquatic and terrestrial ecosystems.
- Soil Mobility (Koc) Data not available. Alkaloids can have variable soil mobility depending on soil properties.Without specific data, assume the potential for leaching and contamination of groundwater, necessitating containment of all spills.
Recommended Disposal Method High-temperature incineration.Ensures the complete destruction of the cytotoxic compound, preventing its release into the environment.

Step-by-Step Disposal Procedures for this compound

The primary principle for this compound disposal is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or down the drain.

1. Waste Segregation:

  • Establish a dedicated hazardous waste container specifically for this compound waste.

  • This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Segregate waste into three categories within the designated this compound waste stream:

    • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, plasticware, and vials containing solid this compound.

    • Liquid Waste: Unused or spent solutions of this compound, and solvents used for rinsing contaminated glassware.

    • Sharps Waste: Needles and syringes used for handling this compound solutions.

2. Waste Containment:

  • Solid Waste: Collect in a puncture-resistant container lined with a heavy-duty, yellow chemotherapy waste bag.

  • Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle with a screw cap). Do not overfill containers; leave at least 10% headspace.

  • Sharps Waste: Place directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.

3. Storage of Waste:

  • Store the sealed and labeled this compound waste containers in a designated, secure area away from general laboratory traffic.

  • This storage area should be well-ventilated and have secondary containment to control any potential leaks.

4. Final Disposal:

  • Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure that the disposal vendor is certified for the incineration of cytotoxic and chemical waste.

Experimental Protocol: Decontamination of Surfaces and Equipment

This protocol outlines the procedure for cleaning and decontaminating laboratory surfaces and non-disposable equipment contaminated with this compound.

Materials:

  • Personal Protective Equipment (as listed above)

  • Detergent solution (e.g., laboratory-grade soap in water)

  • Deactivating solution: A freshly prepared 10% bleach solution (sodium hypochlorite).

  • 70% ethanol or isopropanol

  • Absorbent pads

  • Yellow chemotherapy waste bags and container

Methodology:

  • Preparation:

    • Don the full required PPE.

    • Restrict access to the area to be decontaminated.

    • Prepare the cleaning and deactivating solutions.

  • Initial Cleaning (Removal of Gross Contamination):

    • Carefully wipe the contaminated surface with absorbent pads soaked in the detergent solution. This step is to physically remove the bulk of the contaminant.

    • Work from the outer edge of the contaminated area towards the center to avoid spreading the contamination.

    • Dispose of the used absorbent pads immediately into the designated this compound solid waste container.

  • Chemical Deactivation:

    • Liberally apply the 10% bleach solution to the surface, ensuring complete coverage of the previously contaminated area.

    • Allow a contact time of at least 15 minutes. Note that bleach can be corrosive to some surfaces; check for compatibility beforehand.

    • After the contact time, wipe the surface with new absorbent pads to remove the bleach solution. Dispose of these pads in the this compound waste container.

  • Rinsing:

    • Thoroughly rinse the surface with water to remove any residual bleach. Wipe dry with clean absorbent pads.

  • Final Wipe-Down:

    • Perform a final wipe of the decontaminated area with 70% ethanol or isopropanol to ensure the removal of any remaining residues and to disinfect the surface.

  • Disposal of Cleaning Materials:

    • All used absorbent pads, wipes, and disposable PPE must be disposed of as this compound solid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Neoxaline_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Solid Solid this compound Waste Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid this compound Waste Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps->Sharps_Container EHS Contact EHS for Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: A flowchart illustrating the step-by-step process for this compound waste disposal.

References

Navigating Neoxaline: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Neoxaline, a potent antimitotic and antiproliferative alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally related compounds and general best practices for handling bioactive substances. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.

Immediate Safety and Handling Protocols

This compound is a bioactive fungal metabolite that weakly stimulates the central nervous system.[1][2][3][4] It is crucial to handle this compound with care in a controlled laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from airborne particles and splashes.
Hand Protection Nitrile GlovesDouble-gloving recommendedPrevents skin contact. Nitrile offers good chemical resistance.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling the powdered form to prevent inhalation.
Engineering Controls

Engineering controls are designed to isolate the hazard from the handler.

Control TypeSpecificationRationale
Ventilation Chemical Fume Hood or Class II Biosafety Cabinet
Weighing Ventilated Balance Enclosure or Powder Containment Hood

Step-by-Step Handling and Disposal Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

G This compound Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receipt 1. Receive Package Inspect for damage. Storage 2. Store at -20°C Protect from light and moisture. Receipt->Storage Prep 3. Prepare Workspace Work in a fume hood. Don PPE. Storage->Prep Weigh 4. Weigh this compound Use a ventilated balance enclosure. Prep->Weigh Solubilize 5. Solubilize Soluble in methanol or DMSO. Weigh->Solubilize Experiment 6. Perform Experiment Follow approved protocol. Solubilize->Experiment Decontaminate 7. Decontaminate Clean workspace with 70% ethanol. Experiment->Decontaminate Waste 8. Dispose of Waste Segregate into hazardous chemical waste. Decontaminate->Waste

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

Due to its bioactive nature, all experimental work with this compound should be conducted with precision and care.

Preparation of Stock Solutions

This compound is soluble in methanol and DMSO.[2] The following protocol details the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • In a chemical fume hood, carefully weigh the desired amount of this compound into a microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 435.48 g/mol .[1]

  • Cap the tube securely and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure Response Plan

G This compound Exposure Response cluster_actions This compound Exposure Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with soap and water for 15 minutes. Skin->WashSkin RinseEye Rinse with water for 15 minutes. Eye->RinseEye FreshAir Move to fresh air. Inhalation->FreshAir MedicalAttention Seek immediate medical attention. Ingestion->MedicalAttention WashSkin->MedicalAttention RinseEye->MedicalAttention FreshAir->MedicalAttention

Caption: Immediate actions in case of this compound exposure.

Disposal Plan

All this compound waste, including contaminated consumables and solutions, must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated gloves, tubes, and other solid materials should be collected in a designated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.

References

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